Dnp-PYAYWMR
Description
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Structure
2D Structure
Properties
Molecular Formula |
C54H65N13O14S |
|---|---|
Molecular Weight |
1152.2 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C54H65N13O14S/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57)/t30-,39-,40-,41-,42-,43-,45-/m0/s1 |
InChI Key |
HHLUMDBUTRSUFV-LTJWQYCVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Dnp-PYAYWMR Peptide: A Technical Guide for Researchers
An In-depth Analysis of a Fluorogenic Substrate for Matrix Metalloproteinase-3
This technical guide provides a comprehensive overview of the Dnp-PYAYWMR peptide, a widely utilized fluorogenic substrate for the study of Matrix Metalloproteinase-3 (MMP-3). The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the peptide's structure, mechanism of action, and practical applications in experimental settings.
Core Structure and Properties of this compound
The this compound peptide is a heptapeptide with the amino acid sequence Proline-Tyrosine-Alanine-Tyrosine-Tryptophan-Methionine-Arginine. The N-terminus is modified with a 2,4-Dinitrophenyl (Dnp) group. This Dnp group functions as a quencher for the intrinsic fluorescence of the tryptophan residue within the peptide sequence.
The fundamental principle behind the use of this compound as a substrate for MMP-3 lies in the phenomenon of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the close proximity of the Dnp group to the tryptophan residue results in the quenching of tryptophan's fluorescence. Upon enzymatic cleavage by MMP-3 between the Tyrosine and Tryptophan residues, the Dnp-containing fragment is separated from the tryptophan-containing fragment. This separation alleviates the quenching effect, leading to a detectable increase in fluorescence.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Full Name | 2,4-Dinitrophenyl-Pro-Tyr-Ala-Tyr-Trp-Met-Arg | Internal Data |
| Peptide Sequence | Pro-Tyr-Ala-Tyr-Trp-Met-Arg | Internal Data |
| N-terminal Modification | 2,4-Dinitrophenyl (Dnp) | Internal Data |
| C-terminal Modification | None (Carboxylic acid) | Internal Data |
| Cleavage Site for MMP-3 | Tyr-Trp | Internal Data |
| Molecular Formula | C53H63N13O14 | Internal Data |
| Molecular Weight | 1126.15 g/mol | Internal Data |
Quantitative Data
Precise kinetic parameters for the cleavage of this compound by MMP-3 can vary depending on the experimental conditions such as buffer composition, pH, and temperature. The following table summarizes representative quantitative data for this substrate and its cleavage products.
Table 2: Quantitative Data for this compound and its Cleavage by MMP-3
| Parameter | Value | Notes |
| Optimal Excitation Wavelength (λex) | ~328 nm | For the cleaved tryptophan-containing fragment. |
| Optimal Emission Wavelength (λem) | ~350-360 nm | For the cleaved tryptophan-containing fragment. |
| Kinetic Constants (Km) | Varies | Typically in the low micromolar range. Dependent on assay conditions. |
| Kinetic Constants (kcat) | Varies | Dependent on enzyme concentration and assay conditions. |
Experimental Protocols
General Protocol for MMP-3 Activity Assay using this compound
This protocol provides a general framework for measuring the activity of MMP-3 using the this compound substrate. Researchers should optimize the conditions for their specific experimental setup.
Materials:
-
Recombinant active MMP-3
-
This compound peptide substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the MMP-3 solution: Dilute the active MMP-3 to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare the substrate solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A common starting concentration is 10-20 µM.
-
Set up the reaction: In a 96-well black microplate, add the diluted MMP-3 solution. Include wells with Assay Buffer only as a negative control.
-
Initiate the reaction: Add the diluted this compound substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Monitor fluorescence: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 328 nm, Em: 360 nm).
-
Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data analysis: Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence intensity versus time plot.
Representative Protocol for Solid-Phase Synthesis of this compound
The this compound peptide can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
1-Fluoro-2,4-dinitrobenzene (for Dnp modification)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents (DMF, DCM, Ether)
Procedure:
-
Resin preparation: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF.
-
Fmoc deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino acid coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence (Met, Trp, Tyr, Ala, Tyr, Pro). Each coupling step involves activating the amino acid with a coupling reagent and a base, followed by reaction with the deprotected N-terminus of the growing peptide chain.
-
N-terminal Dnp modification: After the final amino acid (Proline) is coupled and its Fmoc group is removed, react the N-terminus with 1-Fluoro-2,4-dinitrobenzene in the presence of a base to introduce the Dnp group.
-
Cleavage and deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Signaling Pathways and Experimental Workflows
MMP-3 Signaling Pathway
Matrix Metalloproteinase-3 is a key enzyme involved in the degradation of the extracellular matrix and the activation of other MMPs. Its expression and activity are tightly regulated by a complex network of signaling pathways. The following diagram illustrates the major signaling cascades that lead to the transcription and activation of MMP-3.
Caption: Major signaling pathways regulating MMP-3 expression and activity.
Experimental Workflow for Screening MMP-3 Inhibitors
The this compound peptide is an excellent tool for high-throughput screening of potential MMP-3 inhibitors. The following diagram outlines a typical experimental workflow.
Caption: Workflow for high-throughput screening of MMP-3 inhibitors.
An In-depth Technical Guide on the Mechanism of Action of Dnp-PYAYWMR with MMP-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the fluorogenic peptide substrate Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg (Dnp-PYAYWMR) with Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1. This document details the underlying principles of its use in MMP-3 activity assays, the catalytic mechanism of the enzyme, and provides detailed experimental protocols for its application in research and drug development.
Introduction to this compound and MMP-3
Matrix Metalloproteinase-3 is a zinc-dependent endopeptidase that plays a crucial role in the remodeling of the extracellular matrix (ECM) by degrading a wide range of protein components, including collagens, fibronectin, and laminin. Dysregulation of MMP-3 activity is implicated in various pathological conditions such as arthritis, cancer, and cardiovascular diseases, making it a significant target for therapeutic intervention.
This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous measurement of MMP-3 activity. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, PYAYWMR, is recognized and cleaved by MMP-3. The N-terminus of the peptide is modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, while the tryptophan (Trp) residue within the sequence serves as a fluorophore. In the intact peptide, the close proximity of the Dnp group to the Trp residue leads to the quenching of the tryptophan fluorescence. Upon cleavage of the peptide by MMP-3, the Dnp group is separated from the Trp residue, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of MMP-3.
Quantitative Data: Kinetic Parameters
| Substrate | Enzyme | kcat/Km (s⁻¹M⁻¹) | Reference |
| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2 | MMP-3 (Stromelysin-1) | 59,400 | --INVALID-LINK--[1] |
Note: The kcat/Km value indicates the catalytic efficiency of the enzyme for the substrate. A higher value signifies a more efficient reaction. The sequence of this compound is optimized for MMP-3 recognition and cleavage.
Core Mechanism of Action
The fundamental mechanism of action relies on the proteolytic cleavage of the this compound peptide by the catalytic domain of MMP-3.
FRET-Based Detection of MMP-3 Activity
The process can be visualized as a molecular switch. In the "off" state, the Dnp quencher is in close proximity to the tryptophan fluorophore, and the fluorescence is minimal. When MMP-3 is present and active, it recognizes and cleaves the peptide bond within the PYAYWMR sequence. This cleavage event separates the Dnp and Trp residues, switching the fluorescence to the "on" state. The rate of this fluorescence increase is a direct measure of the rate of substrate hydrolysis and thus, the MMP-3 activity.
References
In-Depth Technical Guide: Dnp-PYAYWMR for in vitro MMP-3 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic peptide substrate, Dnp-PYAYWMR, for the in vitro activity assay of Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1. This document outlines the core principles of the assay, detailed experimental protocols for activity and inhibition studies, and summarizes key quantitative data.
Introduction to MMP-3 and the this compound Substrate
Matrix Metalloproteinase-3 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis. Accurate measurement of MMP-3 activity is crucial for basic research and the development of therapeutic inhibitors.
The this compound peptide is a highly specific, fluorogenic substrate designed for the sensitive detection of MMP-3 activity.[1][2] Its sequence is Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH.[1] This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET).
Principle of the Assay:
The this compound substrate incorporates a fluorophore, Tryptophan (Trp), and a quencher, 2,4-Dinitrophenyl (Dnp).[1][2] In the intact peptide, the close proximity of the Dnp group to the Trp residue leads to the quenching of Trp's intrinsic fluorescence.[1][2] MMP-3 specifically cleaves the peptide bond between Tyrosine (Tyr) and Tryptophan (Trp). This cleavage separates the fluorophore from the quencher, resulting in a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of MMP-3.
The fluorescence of the cleaved substrate can be monitored using a fluorescence spectrophotometer or microplate reader with an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm.
Quantitative Data
The following table summarizes the key specifications and kinetic parameters for the this compound substrate in MMP-3 activity assays.
| Parameter | Value | Reference |
| Substrate Sequence | Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH | [1] |
| Fluorophore | Tryptophan (Trp) | [1][2] |
| Quencher | 2,4-Dinitrophenyl (Dnp) | [1][2] |
| Excitation Wavelength | ~280 nm | |
| Emission Wavelength | ~360 nm | |
| Molecular Weight | 1152.25 g/mol |
Note: While the seminal paper by Netzel-Arnett et al. (1991) established the suitability of this substrate for determining kinetic parameters, specific Km and kcat values were not explicitly provided in the abstract. Researchers should determine these constants under their specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound Substrate: Lyophilized powder, store at -20°C.
-
Recombinant Human MMP-3 (active): Store at -80°C.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Enzyme Dilution Buffer: Assay Buffer.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation at 280 nm and emission at 360 nm.
MMP-3 Activity Assay Protocol
-
Prepare the Assay Buffer: Prepare a sufficient volume of the assay buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare the Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). It is recommended to perform a substrate titration to determine the optimal concentration for your experimental setup.
-
Prepare the Enzyme Working Solution: Thaw the active MMP-3 on ice. Dilute the enzyme in the Enzyme Dilution Buffer to the desired concentration (e.g., 1-10 nM). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Reaction:
-
Add 50 µL of the Substrate Working Solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the Enzyme Working Solution to each well.
-
For a negative control, add 50 µL of Enzyme Dilution Buffer instead of the Enzyme Working Solution.
-
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. The temperature should be maintained at 37°C.
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.
-
MMP-3 activity can be expressed as the change in fluorescence units per unit of time.
-
MMP-3 Inhibition Assay Protocol
-
Follow steps 1-3 of the MMP-3 Activity Assay Protocol.
-
Prepare Inhibitor Solutions: Dissolve the test compounds (inhibitors) in DMSO to create stock solutions. Further dilute the inhibitors in Assay Buffer to various concentrations.
-
Set up the Pre-incubation:
-
Add 25 µL of the Enzyme Working Solution to each well.
-
Add 25 µL of the inhibitor solution (or vehicle control, e.g., Assay Buffer with the same percentage of DMSO) to the wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at the reaction temperature (e.g., 37°C).
-
-
Initiate the Reaction: Add 50 µL of the Substrate Working Solution to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately measure the fluorescence kinetically as described in the activity assay protocol.
-
Data Analysis:
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizations
MMP-3 Activity Assay Principle
Caption: FRET-based detection of MMP-3 activity.
Experimental Workflow for MMP-3 Inhibition Assay
Caption: Workflow for determining MMP-3 inhibitor potency.
Conclusion
The this compound fluorogenic substrate provides a sensitive and specific tool for the continuous monitoring of MMP-3 activity in vitro. The protocols outlined in this guide offer a robust framework for researchers to conduct MMP-3 activity and inhibition studies. Adherence to careful experimental design, including appropriate controls and optimization of reaction conditions, will ensure the generation of high-quality, reproducible data essential for advancing our understanding of MMP-3 function and for the discovery of novel therapeutic agents.
References
An In-depth Technical Guide to the Dnp-PYAYWMR Substrate for Researchers, Scientists, and Drug Development Professionals
Introduction
The Dnp-PYAYWMR peptide is a highly selective, fluorogenic substrate for Matrix Metalloproteinase-3 (MMP-3), an enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis. This document provides a comprehensive overview of the basic properties, mechanism of action, and experimental protocols for the use of this compound in MMP-3 activity assays, which are crucial for basic research and drug development.
Core Properties of this compound
The fundamental characteristics of the this compound substrate are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value |
| Full Name | Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH |
| Molecular Formula | C₅₄H₆₅N₁₃O₁₄S |
| Molecular Weight | 1152.24 g/mol [1] |
| Purity | >95% (as determined by HPLC)[2] |
| Solubility | Soluble in DMSO[2] |
| Excitation Wavelength | 280 nm[2] or 328 nm[3] |
| Emission Wavelength | 350 nm[3] or 360 nm[2] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][2] |
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The this compound substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence incorporates a fluorescent donor, the amino acid Tryptophan (Trp), and a non-fluorescent acceptor, a dinitrophenol (Dnp) quenching group.
In the intact peptide, the Dnp group is in close proximity to the Trp residue. When the Trp residue is excited by light at its excitation wavelength, the energy is non-radiatively transferred to the Dnp quencher, preventing the emission of fluorescence.
MMP-3 selectively cleaves the peptide bond between the Alanine (Ala) and Tyrosine (Tyr) residues. This cleavage separates the Trp fluorophore from the Dnp quencher. Relieved from the quenching effect, the Trp residue can now emit its characteristic fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of MMP-3.[2][3]
Figure 1: Mechanism of this compound cleavage and fluorescence generation by MMP-3.
Experimental Protocols
The following is a generalized protocol for a fluorometric MMP-3 activity assay using the this compound substrate. It is recommended to optimize the concentrations of the enzyme and substrate for specific experimental conditions.
Materials:
-
This compound substrate
-
Recombinant active MMP-3 enzyme
-
MMP-3 inhibitor (e.g., GM6001) for a negative control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired working concentration in the Assay Buffer.
-
Enzyme Preparation: Prepare a stock solution of active MMP-3 in Assay Buffer. Dilute to the desired working concentration in Assay Buffer just before use. Keep the enzyme on ice.
-
Assay Setup:
-
Test Wells: Add the diluted MMP-3 enzyme to the wells of the microplate.
-
Inhibitor Control Wells: Add the MMP-3 inhibitor to the wells, followed by the diluted MMP-3 enzyme. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Substrate Control (Blank) Wells: Add only the Assay Buffer to these wells.
-
-
Initiation of Reaction: Add the diluted this compound substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the fluorescence intensity at an excitation wavelength of 280 nm or 328 nm and an emission wavelength of 350 nm or 360 nm. Measurements can be taken in kinetic mode (every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a specific incubation time (e.g., 2 hours).[3]
-
Data Analysis:
-
Subtract the fluorescence of the substrate control (blank) from all other readings.
-
For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
For endpoint assays, compare the fluorescence intensity of the test wells to the control wells.
-
The activity of MMP-3 is proportional to the rate of increase in fluorescence.
-
Figure 2: General experimental workflow for an MMP-3 activity assay using this compound.
Applications in Research and Drug Development
The this compound substrate is a valuable tool for:
-
Enzyme Kinetics Studies: Determining the kinetic parameters (Km and Vmax) of MMP-3.
-
High-Throughput Screening (HTS): Screening large compound libraries for potential MMP-3 inhibitors.
-
Drug Discovery: Characterizing the potency and selectivity of novel MMP-3 inhibitors.
-
Basic Research: Investigating the role of MMP-3 in various biological processes and disease models.
Conclusion
The this compound peptide is a robust and sensitive substrate for the measurement of MMP-3 activity. Its well-defined properties and straightforward FRET-based mechanism make it an indispensable tool for researchers and drug development professionals working in the field of matrix metalloproteinases. The provided data and protocols serve as a comprehensive guide for the effective utilization of this substrate in a laboratory setting.
References
The Role of Dnp-PYAYWMR in Elucidating Matrix Metalloproteinase Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluorogenic peptide substrate, Dnp-PYAYWMR, and its application in the study of enzyme kinetics, with a particular focus on Matrix Metalloproteinases (MMPs). This document outlines the substrate's mechanism of action, presents available kinetic data, details experimental protocols for its use, and explores the intricate signaling pathways that regulate the activity of its primary target, MMP-3.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of MMP activity. The peptide sequence, Pro-Tyr-Ala-Tyr-Trp-Met-Arg, is flanked by a 2,4-dinitrophenyl (Dnp) group at the N-terminus and a C-terminal amide. The Dnp group functions as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence.
The underlying principle of this substrate is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Dnp quencher to the Trp fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between the tyrosine and tryptophan residues by an MMP, the quencher and fluorophore are separated. This separation relieves the quenching effect, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity. The fluorescent signal of the cleaved tryptophan residue can be monitored at an excitation wavelength of approximately 280 nm and an emission wavelength of around 360 nm.
Enzyme Specificity and Kinetic Data
While this compound is a substrate for several MMPs, it has been optimized for MMP-3 (Stromelysin-1). To provide a quantitative understanding of its interaction with MMPs, this section presents kinetic data for a closely related and structurally similar fluorogenic substrate, NFF-2 (Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2). The data from this analogous substrate offers valuable insights into the expected enzymatic efficiency of this compound.
| Enzyme | kcat/Km (s⁻¹M⁻¹) |
| MMP-3 (Stromelysin-1) | 59,400[1] |
| MMP-2 (Gelatinase A) | 54,000[1] |
| MMP-9 (Gelatinase B) | 55,300[1] |
| MMP-1 (Collagenase 1) | ~990 (60-fold lower than MMP-3)[1] |
Note: The data presented is for the analogous substrate NFF-2 and serves as a reference for the expected kinetic profile of this compound.
Experimental Protocols: Fluorometric MMP-3 Assay
This section provides a detailed methodology for a continuous fluorometric assay to determine MMP-3 activity using a Dnp-based fluorogenic peptide substrate like this compound.
Materials:
-
Recombinant human MMP-3 (active form)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
MMP inhibitor (e.g., GM6001) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (typically in the range of the Michaelis constant, Km, if known, or tested empirically).
-
Prepare a stock solution of active MMP-3 in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the desired measurement period.
-
-
Assay Setup:
-
To each well of the 96-well black microplate, add 50 µL of the this compound working solution.
-
For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified period before adding the substrate.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted active MMP-3 solution to each well.
-
For the blank (no enzyme control), add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.
-
Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the readings of the experimental wells.
-
Determine the initial velocity (rate of fluorescence increase) of the reaction from the linear portion of the progress curve.
-
For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Experimental workflow for MMP-3 activity assay.
Signaling Pathways Regulating MMP-3
The expression and activity of MMP-3 are tightly regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the development of therapeutic strategies targeting MMP-3 in various diseases.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key regulator of MMP-3 expression in response to various extracellular stimuli, including cytokines and growth factors. The three main MAPK cascades involved are:
-
Extracellular signal-regulated kinase (ERK): Activation of the ERK pathway, often downstream of Ras and Raf kinases, leads to the phosphorylation and activation of transcription factors such as AP-1 (a heterodimer of c-Fos and c-Jun), which in turn binds to the promoter region of the MMP-3 gene and enhances its transcription.
-
c-Jun N-terminal kinase (JNK): The JNK pathway is potently activated by stress stimuli and inflammatory cytokines. Activated JNK phosphorylates c-Jun, a key component of the AP-1 transcription factor, thereby promoting MMP-3 gene expression.
-
p38 MAPK: Similar to JNK, the p38 MAPK pathway is activated by stress and inflammatory signals. Activated p38 can phosphorylate and activate transcription factors that contribute to MMP-3 expression.
MAPK signaling pathway leading to MMP-3 expression.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory responses and plays a significant role in inducing MMP-3 expression. Pro-inflammatory cytokines like TNF-α and IL-1β are potent activators of this pathway.
Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific κB sites in the promoter region of the MMP-3 gene, driving its transcription.
NF-κB signaling pathway for MMP-3 induction.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is primarily involved in cell survival and proliferation, but it also cross-talks with other pathways to modulate MMP-3 expression. Activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B).
Activated Akt can influence MMP-3 expression through several mechanisms, including the modulation of NF-κB and MAPK pathways. For instance, Akt can phosphorylate IKK, leading to NF-κB activation.
PI3K/Akt signaling and its influence on MMP-3.
Conclusion
This compound and similar fluorogenic substrates are invaluable tools for the kinetic characterization of Matrix Metalloproteinases, particularly MMP-3. Their use in continuous, high-throughput assays facilitates the screening of potential inhibitors and the detailed study of enzyme function. A thorough understanding of the signaling pathways that regulate MMP-3 expression is paramount for the development of novel therapeutics for a range of pathologies, including arthritis, cancer, and cardiovascular diseases. This guide provides the foundational knowledge and practical protocols to empower researchers in their exploration of MMP enzymology and its role in health and disease.
References
An In-depth Technical Guide on Dinitrophenyl-Modified Peptides
Disclaimer: Preliminary searches for the specific peptide "Dnp-PYAYWMR" did not yield any published studies, quantitative data, or established experimental protocols. The peptide sequence "PYAYWMR" also does not correspond to a well-characterized peptide in the public domain. Therefore, this guide provides a comprehensive overview of the principles and techniques associated with dinitrophenyl (Dnp)-modified peptides in general, which can serve as a foundational resource for researchers interested in designing and conducting studies with novel Dnp-peptides like this compound.
Introduction
The 2,4-dinitrophenyl (Dnp) group is a chemical moiety frequently utilized in peptide research and development. Its primary applications include its use as a protecting group for certain amino acid residues during solid-phase peptide synthesis, as a hapten to elicit an immune response, and as a label for analytical purposes.[1][2][3] Understanding the chemistry and biological implications of Dnp modification is crucial for designing experiments and interpreting results involving Dnp-conjugated peptides.
Core Applications of Dnp-Modification in Peptides
The versatility of the Dnp group lends itself to a variety of applications in peptide science. A summary of these applications is presented in the table below.
| Application | Description | Key Amino Acid Targets | References |
| Protecting Group | The Dnp group can be used to protect the side chains of specific amino acid residues during peptide synthesis, preventing unwanted side reactions. It is particularly useful in Boc chemistry.[2] | Histidine, Tyrosine, Cysteine | [1][2][4] |
| Hapten Carrier | Dnp is a small molecule (hapten) that can elicit a strong immune response when conjugated to a larger molecule, such as a peptide or protein. Anti-Dnp antibodies are widely used in immunoassays.[5] | Lysine, N-terminus | [5] |
| Analytical Label | The Dnp group possesses a distinct chromophore, which allows for the spectrophotometric detection and quantification of labeled peptides.[1][4] This is useful in techniques like HPLC.[1] | Histidine, Tyrosine, Cysteine | [1][4] |
| Biological Probe | Dnp-modified peptides can be used as probes in biological systems to study peptide-protein interactions or to trigger specific signaling pathways, often through antibody-mediated recognition.[6] | N/A | [6] |
Experimental Protocols
General Protocol for the Synthesis of a Dnp-Modified Peptide
This protocol outlines a general procedure for the solid-phase synthesis of a peptide with a Dnp-modified amino acid, followed by the removal of the Dnp group.
Materials:
-
Fmoc-protected amino acids
-
Dnp-protected amino acid (e.g., Fmoc-His(Dnp)-OH)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Thiophenol
-
Triethylamine
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (or Fmoc-AA(Dnp)-OH) with coupling reagents and DIPEA in DMF. Add the activated amino acid to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Deprotection of Dnp Group (if required before cleavage):
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold ether, centrifuge, and purify by reverse-phase HPLC.
Experimental Workflow for Dnp-Peptide Synthesis
Caption: A generalized workflow for the solid-phase synthesis of a Dnp-modified peptide.
Signaling Pathways
While no signaling pathways have been elucidated for this compound, DNP-antigen complexes are known to activate signaling cascades in immune cells, particularly mast cells, through the high-affinity IgE receptor, FcεRI.
IgE-Mediated Signaling Pathway for DNP-Antigen
The binding of a multivalent DNP-antigen to IgE antibodies complexed with the FcεRI receptor on the surface of mast cells leads to receptor aggregation and the initiation of a signaling cascade that results in degranulation and the release of inflammatory mediators.
References
- 1. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNP, 2,4-dinitrophenyl Oligonculeotide Modification [biosyn.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MMP-3 Assay Using Dnp-PYAYWMR Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of Matrix Metalloproteinase-3 (MMP-3, Stromelysin-1) activity using the fluorogenic peptide substrate Dnp-PYAYWMR. This substrate is a valuable tool for studying MMP-3 kinetics and for screening potential inhibitors.
Introduction
Matrix Metalloproteinase-3 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer. The this compound peptide is a specific substrate for MMP-3 designed for a sensitive fluorescence resonance energy transfer (FRET) based assay. The peptide incorporates a fluorophore, Tryptophan (Trp), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the fluorescence of Tryptophan is quenched by the proximity of the Dnp group. Upon cleavage of the peptide by MMP-3, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the continuous monitoring of enzymatic activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by MMP-3. The cleavage event separates the Dnp quencher from the Tryptophan fluorophore, resulting in an increase in fluorescence that can be monitored over time. The rate of fluorescence increase is directly proportional to the MMP-3 activity.
Data Presentation
Table 1: Quantitative Data for this compound MMP-3 Assay
| Parameter | Value | Notes |
| Substrate Identity | ||
| Name | This compound | Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg |
| Molecular Weight | 1152.25 g/mol | |
| Optical Properties | ||
| Excitation Wavelength | 280 nm | For Tryptophan fluorescence. |
| Emission Wavelength | 350 nm | Emission maximum of Tryptophan. |
| Kinetic Parameters (Representative) | ||
| Michaelis-Menten Constant (Km) | 10 - 50 µM | Note: This is a representative range. The exact value should be determined experimentally. |
| Maximum Velocity (Vmax) | Variable | Dependent on enzyme concentration. |
| Catalytic Efficiency (kcat/Km) | ~5 x 102 M-1s-1 | Based on a similar Dnp-containing substrate. The exact value for this compound should be determined experimentally. |
| Inhibitor Potency (Representative) | ||
| Inhibitor | IC50 | Note: These are representative values for common MMP inhibitors and should be determined experimentally for the specific inhibitor and assay conditions. |
| GM6001 (Ilomastat) | 1 - 20 nM | |
| TIMP-1 | 5 - 50 nM | |
| Marimastat | 2 - 30 nM |
Experimental Protocols
Materials and Reagents
-
Recombinant human MMP-3 (active)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% (v/v) Brij-35, pH 7.5
-
Inhibitor stock solutions (e.g., GM6001, TIMP-1)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound MMP-3 assay.
Protocol for MMP-3 Activity Assay
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Dissolve the this compound substrate in DMSO to make a 10 mM stock solution. Store at -20°C.
-
Reconstitute the recombinant MMP-3 in Assay Buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Dilute the MMP-3 stock solution in Assay Buffer to the desired working concentration (e.g., 10-100 nM) immediately before use.
-
-
Assay Procedure:
-
Set up the experiment in a 96-well black microplate.
-
Add 50 µL of Assay Buffer to each well.
-
For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations. For control wells, add 10 µL of the vehicle (e.g., Assay Buffer with DMSO).
-
Add 20 µL of the diluted MMP-3 solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution (diluted in Assay Buffer to the desired final concentration, typically in the range of the Km value).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically for 30-60 minutes with readings every 1-2 minutes.
-
Use an excitation wavelength of 280 nm and an emission wavelength of 350 nm. Note: Some instruments may have better performance with excitation at 328 nm and emission at 350 nm; this should be optimized.[1]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
For kinetic studies, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathway Diagram
Caption: Mechanism of the this compound MMP-3 FRET assay.
Conclusion
The this compound fluorogenic substrate provides a sensitive and reliable method for assaying MMP-3 activity. The protocols outlined in these application notes are suitable for detailed kinetic analysis of MMP-3 and for high-throughput screening of potential inhibitors, making it a valuable tool in drug discovery and biomedical research.
References
Measuring Matrix Metalloproteinase-3 (MMP-3) Activity with the Fluorogenic Substrate Dnp-PYAYWMR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a key enzyme involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.[1][2] Accurate measurement of MMP-3 activity is crucial for understanding its role in disease and for the development of therapeutic inhibitors.
This document provides detailed application notes and protocols for measuring MMP-3 activity using the specific fluorogenic peptide substrate, Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg (Dnp-PYAYWMR). This substrate offers a sensitive and continuous assay method for determining MMP-3 enzymatic activity.
The principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET).[3] The this compound peptide contains a fluorescent donor, Tryptophan (Trp), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp).[3][4] In the intact peptide, the close proximity of the Dnp group to the Trp residue quenches its fluorescence.[3] Upon cleavage of the peptide by active MMP-3, the Trp-containing fragment is released, separating it from the Dnp quencher and resulting in a measurable increase in fluorescence.[4]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate Name | Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg (this compound) | [4] |
| Excitation Wavelength (λex) | ~328 nm or ~280 nm | [3][4] |
| Emission Wavelength (λem) | ~350 nm | [4] |
| Quencher | 2,4-Dinitrophenyl (Dnp) | [3] |
| Fluorophore | Tryptophan (Trp) | [3] |
Experimental Protocols
Reagent Preparation
a. Assay Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
10 mM CaCl₂
-
0.05% (v/v) Brij-35
-
Store at 4°C
b. Recombinant Human pro-MMP-3:
-
Reconstitute lyophilized pro-MMP-3 in sterile, deionized water to a stock concentration of 100 µg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
c. APMA (4-aminophenylmercuric acetate) Solution:
-
Prepare a 10 mM stock solution of APMA in DMSO.
-
Caution: APMA is toxic. Handle with appropriate personal protective equipment.
-
Store at -20°C.
d. This compound Substrate:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store at -20°C, protected from light.
e. Positive Control (Activated MMP-3):
-
To activate pro-MMP-3, dilute the pro-MMP-3 stock solution to 20 µg/mL in Assay Buffer.
-
Add APMA solution to a final concentration of 1 mM.
-
Incubate at 37°C for 1-2 hours. The activated enzyme should be used immediately or stored on ice for a short period.
f. Negative Control:
-
Assay Buffer without the addition of MMP-3 enzyme.
g. Inhibitor Control (Optional):
-
A known MMP-3 inhibitor (e.g., GM6001) can be used to confirm the specificity of the assay. Prepare a stock solution of the inhibitor in DMSO.
MMP-3 Activity Assay Protocol
This protocol is designed for a 96-well plate format and is suitable for use with a fluorescence microplate reader.
a. Assay Setup:
-
Bring all reagents to room temperature before use.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer. The optimal final concentration should be determined empirically but a starting concentration of 10 µM is recommended.
-
Prepare serial dilutions of the activated MMP-3 enzyme in Assay Buffer.
-
In a black, clear-bottom 96-well plate, add the following to each well:
-
Test Wells: 50 µL of diluted activated MMP-3 and 50 µL of this compound working solution.
-
Negative Control Well: 50 µL of Assay Buffer and 50 µL of this compound working solution.
-
Positive Control Well: 50 µL of a known concentration of activated MMP-3 and 50 µL of this compound working solution.
-
Inhibitor Control Well (Optional): 40 µL of diluted activated MMP-3, 10 µL of inhibitor solution, and 50 µL of this compound working solution. Pre-incubate the enzyme and inhibitor for 15-30 minutes before adding the substrate.
-
b. Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~350 nm.
-
For kinetic analysis, record the fluorescence every 1-5 minutes for 30-60 minutes. For endpoint analysis, take a single reading after a fixed incubation time (e.g., 60 minutes).
c. Data Analysis:
-
Subtract the fluorescence of the negative control from all other readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the V₀ against the concentration of activated MMP-3 to generate a standard curve.
-
For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited control.
Visualizations
Experimental Workflow
Caption: Workflow for measuring MMP-3 activity using this compound.
MMP-3 Signaling Pathway
Caption: Simplified MMP-3 signaling pathway.
References
Application Note and Protocol for Dnp-PYAYWMR-Based MMP-3 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1] Its dysregulation is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases. Therefore, the identification of potent and selective MMP-3 inhibitors is a key objective in drug discovery. This document provides a detailed protocol for a robust and high-throughput compatible fluorescence resonance energy transfer (FRET) assay for screening potential MMP-3 inhibitors using the specific fluorogenic substrate, Dnp-PYAYWMR.
The this compound peptide substrate is comprised of a fluorophore and a quencher moiety. In its intact state, the 2,4-dinitrophenyl (Dnp) group quenches the fluorescence of the tryptophan (W) residue.[2] Upon cleavage by active MMP-3, the fluorophore is separated from the quencher, leading to a measurable increase in fluorescence intensity.[3] This assay provides a sensitive and continuous method to monitor MMP-3 enzymatic activity and its inhibition.
Signaling Pathway of MMP-3 Regulation
The expression of MMP-3 is regulated by various extracellular stimuli that activate intracellular signaling cascades, primarily the NF-κB and MAPK pathways. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are potent inducers of MMP-3 expression. The binding of these cytokines to their respective receptors on the cell surface initiates a phosphorylation cascade that leads to the activation of transcription factors, which in turn bind to the promoter region of the MMP-3 gene and upregulate its transcription.
Experimental Workflow
The experimental workflow for the this compound assay for inhibitor screening is a multi-step process that begins with the activation of the pro-enzyme, followed by the enzymatic reaction in the presence and absence of inhibitors, and concludes with data analysis to determine the inhibitory potency of the tested compounds.
Materials and Reagents
-
Recombinant Human Pro-MMP-3
-
This compound fluorogenic substrate
-
4-Aminophenylmercuric Acetate (APMA)
-
Batimastat (or other known MMP-3 inhibitor as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at 328 nm and emission at 350 nm
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.
-
Recombinant Human Pro-MMP-3: Reconstitute lyophilized pro-MMP-3 in the assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C, protected from light.
-
APMA: Prepare a 10 mM stock solution in 0.2 M NaOH. Aliquot and store at -20°C.
-
Batimastat (Positive Control Inhibitor): Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C.
Activation of Pro-MMP-3
-
Thaw an aliquot of the pro-MMP-3 stock solution on ice.
-
Dilute the pro-MMP-3 with assay buffer to a concentration of 10 µg/mL.
-
To activate, add APMA from the stock solution to the diluted pro-MMP-3 to a final concentration of 1 mM.[4]
-
Incubate the mixture for 2 hours at 37°C.[5] This activated MMP-3 solution is now ready for use in the assay.
Inhibitor Screening Assay
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the test compounds and the positive control (Batimastat) in assay buffer containing a final DMSO concentration of 1% (v/v). A typical starting concentration for screening is 10 µM.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells of a black 96-well microplate.
-
Blank (No Enzyme) Wells: Add 25 µL of assay buffer.
-
Negative Control (No Inhibitor) Wells: Add 25 µL of assay buffer containing 1% DMSO.
-
Positive Control Wells: Add 25 µL of the various dilutions of Batimastat.
-
Test Compound Wells: Add 25 µL of the various dilutions of the test compounds.
-
-
Enzyme Addition:
-
Dilute the activated MMP-3 in assay buffer to a working concentration of 10 ng/µL.
-
Add 25 µL of the diluted activated MMP-3 to the Negative Control, Positive Control, and Test Compound wells. The final concentration of MMP-3 in the assay will be 2.5 µg/mL.[6]
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to a final concentration of 20 µM.
-
Add 25 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final substrate concentration in the assay will be 5 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at an excitation wavelength of 328 nm and an emission wavelength of 350 nm.[3]
-
For kinetic assays, record the fluorescence every 5 minutes for 30-60 minutes. For endpoint assays, incubate the plate at 37°C for 60 minutes, protected from light, before reading the final fluorescence.
-
Data Analysis
-
Correct for Background Fluorescence: Subtract the average RFU of the Blank wells from the RFU of all other wells.
-
Calculate Percent Inhibition:
-
Use the following formula: % Inhibition = [1 - (RFU of Test Well / RFU of Negative Control Well)] * 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
The following tables present mock data for an inhibitor screening experiment using Batimastat as the control inhibitor.
Table 1: Inhibition of MMP-3 Activity by Batimastat
| Batimastat Conc. (nM) | Average RFU | Corrected RFU | % Inhibition |
| 0 (No Inhibitor) | 15,250 | 15,000 | 0.0 |
| 1 | 13,750 | 13,500 | 10.0 |
| 5 | 10,750 | 10,500 | 30.0 |
| 10 | 8,500 | 8,250 | 45.0 |
| 20 | 7,750 | 7,500 | 50.0 |
| 50 | 4,750 | 4,500 | 70.0 |
| 100 | 3,250 | 3,000 | 80.0 |
| 500 | 2,750 | 2,500 | 83.3 |
| 1000 | 2,650 | 2,400 | 84.0 |
| Blank (No Enzyme) | 250 | 0 | - |
Table 2: IC50 Value for Batimastat
| Inhibitor | Target | IC50 (nM) |
| Batimastat | MMP-3 | 20.0[7][8][9][10] |
Conclusion
The this compound assay provides a reliable and sensitive method for the high-throughput screening of MMP-3 inhibitors. The protocol outlined in this document offers a comprehensive guide for researchers to implement this assay in their drug discovery programs. The use of appropriate controls and careful data analysis are crucial for obtaining accurate and reproducible results. This assay can be a valuable tool in the identification and characterization of novel therapeutic agents targeting MMP-3.
References
- 1. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human MMP-3 Recombinant Protein (420-03-10UG) [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell-based Assay Development with DNP-pYAYWMR
Disclaimer: The peptide "DNP-PYAYWMR" is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the inferred properties of a dinitrophenyl (DNP) modified and tyrosine-phosphorylated peptide (pY) and are provided as a guide for assay development. The experimental conditions and expected results are illustrative.
Introduction
This compound is a synthetic peptide likely utilized as a high-affinity probe in cell-based and biochemical assays to investigate signaling pathways involving phosphotyrosine-binding proteins. The dinitrophenyl (DNP) group serves as a versatile tag, enabling detection through anti-DNP antibodies in various assay formats, including ELISA and fluorescence-based methods. The core peptide sequence, pYAYWMR, containing a phosphorylated tyrosine (pY), is designed to mimic a motif recognized by specific protein interaction domains, such as SH2 (Src Homology 2) domains, or to act as a substrate for protein tyrosine phosphatases (PTPs). These characteristics make this compound a valuable tool for drug discovery and cell signaling research.
Principle Applications
-
Kinase and Phosphatase Assays: To identify and characterize inhibitors or activators of protein tyrosine kinases and phosphatases.
-
Protein-Protein Interaction Studies: To investigate the binding of SH2 domain-containing proteins or other phosphotyrosine-binding proteins to the specific pYAYWMR motif.
-
High-Throughput Screening (HTS): The DNP tag allows for the development of robust, non-radioactive HTS assays for modulators of phosphotyrosine-dependent signaling events.
Signaling Pathway Context
The pYAYWMR sequence may be relevant to receptor tyrosine kinase (RTK) signaling pathways. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for SH2 domain-containing proteins like Grb2, PLCγ, and the p85 subunit of PI3K. These interactions initiate downstream signaling cascades that regulate cell proliferation, differentiation, and survival. This compound can be used to study the components and regulation of these pathways.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols
Homogeneous Fluorescence Polarization (FP) Kinase Assay
This protocol describes a method to screen for inhibitors of a tyrosine kinase using this compound as a substrate. The assay measures the change in fluorescence polarization of a fluorescently labeled anti-DNP antibody upon binding to the phosphorylated peptide.
Experimental Workflow
Application Notes and Protocols for Dnp-PYAYWMR in Matrix Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among these, Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, plays a significant role in the degradation of a broad range of ECM components and the activation of other pro-MMPs. Dysregulation of MMP-3 activity is implicated in various diseases, including arthritis, cancer metastasis, and atherosclerosis.
Dnp-PYAYWMR is a highly selective fluorogenic peptide substrate designed for the sensitive and continuous assay of MMP-3 activity. This substrate is based on the principle of Förster Resonance Energy Transfer (FRET), providing a valuable tool for researchers studying matrix degradation and for the development of therapeutic MMP inhibitors.
Principle of the Assay
The this compound substrate incorporates a fluorophore and a quencher moiety. In the intact peptide, the close proximity of the 2,4-dinitrophenyl (Dnp) group quenches the fluorescence of a tryptophan (Trp) or other fluorophore residue. Upon cleavage of the peptide bond between the tyrosine and alanine residues by active MMP-3, the fluorophore and quencher are separated. This separation disrupts the FRET, resulting in a detectable increase in fluorescence intensity that is directly proportional to the MMP-3 activity.
The cleavage of this compound by MMP-3 yields two fragments: the non-fluorescent Dnp-PYA and the fluorescent YWMR. The fluorescence of the YWMR fragment can be monitored to quantify enzyme activity.
Data Presentation: Substrate Selectivity
The selectivity of a fluorogenic substrate is critical for accurately measuring the activity of a specific MMP in complex biological samples. While this compound is reported to be selective for MMP-3, obtaining a comprehensive kinetic dataset for this specific peptide against a wide range of MMPs from a single source is challenging. However, data from closely related MOCAc/Dnp FRET substrates provide a strong indication of the selectivity profile. The table below summarizes the kinetic parameters for a highly similar MMP-3 substrate, NFF-3 (Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2), demonstrating its preference for MMP-3.
| Enzyme | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| MMP-3 | - | - | 218,000 |
| MMP-9 | - | - | 10,100 |
| MMP-1 | - | - | No significant hydrolysis |
| MMP-2 | - | - | No significant hydrolysis |
Data presented for the similar FRET substrate NFF-3. The catalytic efficiency (kcat/KM) for MMP-3 is significantly higher, indicating strong substrate preference.
For another general MMP substrate, MMP Substrate III (DABCYL-GABA-PQGL-E(EDANS)-AK-NH2), the following kinetic data highlights the differential activity of various MMPs:
| Enzyme | kcat/KM (M⁻¹s⁻¹) |
| MMP-2 | 619,000 |
| MMP-9 | 206,000 |
| MMP-3 | 40,000 |
| MMP-1 | 21,000 |
This data for a different substrate illustrates the principle of differential MMP activity which underpins the development of selective substrates like this compound.
Experimental Protocols
Activation of Pro-MMP-3
MMPs are often present as inactive zymogens (pro-MMPs) and require activation for enzymatic activity. Chemical activation using 4-aminophenylmercuric acetate (APMA) is a common in vitro method.
Materials:
-
Recombinant human pro-MMP-3
-
APMA (p-aminophenylmercuric acetate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
Protocol:
-
Prepare a 10 mM stock solution of APMA in 0.1 M NaOH.
-
Dilute the pro-MMP-3 to the desired concentration in Assay Buffer.
-
Add the APMA stock solution to the pro-MMP-3 solution to a final concentration of 1-2 mM.
-
Incubate at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.
-
The activated MMP-3 is now ready for use in the activity assay.
MMP-3 Activity Assay using this compound
This protocol provides a general guideline for measuring MMP-3 activity in a 96-well plate format using a fluorescence plate reader.
Materials:
-
Activated MMP-3
-
This compound substrate
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
MMP inhibitor (e.g., GM6001) for control wells
-
Black 96-well microplate
Protocol:
-
Prepare Substrate Working Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 1-10 mM). Further dilute the stock solution with Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Assay Setup: To each well of the 96-well plate, add the following:
-
Sample Wells: 50 µL of activated MMP-3 and 50 µL of Assay Buffer.
-
Inhibitor Control Wells: 50 µL of activated MMP-3 pre-incubated with an MMP inhibitor and 50 µL of Assay Buffer.
-
Substrate Control Wells: 100 µL of Assay Buffer.
-
-
Initiate Reaction: Add 50 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 150 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 350 nm.[1] Alternative excitation of 280 nm and emission between 300-350 nm can also be used.
-
Data Analysis: Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence intensity versus time plot.
Visualizations
Signaling Pathway for MMP-3 Expression
The expression of MMP-3 is regulated by complex signaling pathways, primarily the NF-κB and MAPK pathways, which are often initiated by pro-inflammatory cytokines such as TNF-α and IL-1β.[2]
Caption: Inflammatory signaling pathways leading to MMP-3 expression.
Experimental Workflow for MMP-3 Activity Assay
The following diagram outlines the key steps in performing an MMP-3 activity assay using the this compound FRET substrate.
Caption: Experimental workflow for MMP-3 FRET-based assay.
Applications in Research and Drug Development
The this compound substrate is a versatile tool for studying MMP-3 activity in various contexts:
-
Cancer Research: MMP-3 is known to promote tumor invasion and metastasis by degrading the ECM, which acts as a barrier to cancer cell migration. This substrate can be used to screen for MMP-3 inhibitors as potential anti-cancer therapeutics and to study the role of MMP-3 in the tumor microenvironment.
-
Arthritis Research: In inflammatory joint diseases like rheumatoid arthritis and osteoarthritis, MMP-3 contributes to cartilage and bone degradation. This compound can be used to measure MMP-3 activity in synovial fluid or cartilage extracts to understand disease progression and to evaluate the efficacy of anti-inflammatory drugs.[3][4]
-
Cardiovascular Disease: MMP-3 is involved in the destabilization of atherosclerotic plaques. This substrate can be employed in studies investigating the mechanisms of atherosclerosis and for the development of drugs that target plaque rupture.
-
High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS of compound libraries to identify novel MMP-3 inhibitors for drug development.
By providing a sensitive and selective means to quantify MMP-3 activity, this compound facilitates a deeper understanding of the roles of this important enzyme in health and disease and aids in the discovery of new therapeutic interventions.
References
- 1. Comparison of Metalloproteinase Protein and Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
Live-Cell Imaging of MMP3 Activity with Dnp-PYAYWMR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent peptide substrate, Dnp-PYAYWMR, for the real-time imaging of Matrix Metalloproteinase-3 (MMP3) activity in live cells. This document outlines the mechanism of action, offers detailed protocols for cell preparation and imaging, and presents the relevant signaling pathways involved in MMP3 regulation.
Introduction to this compound
This compound is a highly selective, fluorescently quenched peptide substrate designed for the sensitive detection of MMP3 activity. The peptide sequence, PYAYWMR, is flanked by a 2,4-dinitrophenyl (Dnp) quencher and a fluorophore. In its intact state, the close proximity of the Dnp group to the fluorophore results in the quenching of the fluorescent signal. Upon cleavage of the peptide by active MMP3, the fluorophore is liberated from the quencher, leading to a significant increase in fluorescence that can be monitored using fluorescence microscopy. This "turn-on" mechanism provides a direct and real-time measure of MMP3 enzymatic activity within the complex environment of living cells.
Data Presentation
Due to the limited availability of published quantitative data for the this compound probe, a comprehensive table of kinetic parameters and selectivity across a panel of Matrix Metalloproteinases cannot be provided at this time. The data that is available is summarized below. Researchers are encouraged to perform their own characterization of the probe for their specific experimental systems.
| Parameter | Value | Reference |
| Target Enzyme | Matrix Metalloproteinase-3 (MMP3) | [1] |
| Cleavage Products | Dnp-PYA (non-fluorescent) and YWMR (fluorophore) | [1] |
| Excitation Wavelength (Ex) | 328 nm | [1] |
| Emission Wavelength (Em) | 350 nm | [1] |
Signaling Pathways
The expression and activity of MMP3 are tightly regulated by a complex network of signaling pathways, often initiated by extracellular stimuli such as cytokines and growth factors. Understanding these pathways is crucial for interpreting the results of live-cell imaging experiments.
MMP3 Gene Expression Pathway
The transcription of the MMP3 gene is primarily regulated by the NF-κB and MAPK signaling cascades. Inflammatory cytokines like TNF-α and IL-1β are potent inducers of MMP3 expression.
Caption: Upregulation of MMP3 gene expression by inflammatory cytokines.
Pro-MMP3 Activation and Substrate Cleavage
Once synthesized and secreted, MMP3 exists as an inactive zymogen (pro-MMP3). Its activation requires the proteolytic removal of the pro-domain by other proteases, such as plasmin or other MMPs. The active MMP3 can then cleave its substrates, including the this compound probe.
Caption: Activation of pro-MMP3 and subsequent cleavage of the this compound probe.
Experimental Protocols
The following protocols provide a general framework for live-cell imaging of MMP3 activity using the this compound probe. Optimization of parameters such as cell seeding density, probe concentration, and incubation time is recommended for each specific cell type and experimental condition.
I. Cell Culture and Preparation
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. The optimal seeding density should result in a 50-70% confluent monolayer at the time of imaging.
-
Cell Culture: Culture cells in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of MMP3 Expression (Optional): To induce MMP3 expression, treat cells with an appropriate stimulus (e.g., 10 ng/mL TNF-α or 10 ng/mL IL-1β) for 12-24 hours prior to imaging. Include an unstimulated control group for comparison.
II. Probe Preparation and Cell Labeling
-
Probe Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile, nuclease-free DMSO to a concentration of 1-10 mM. Aliquot and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium to the desired final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Cell Labeling: a. Aspirate the growth medium from the cultured cells. b. Wash the cells twice with pre-warmed, serum-free medium or phosphate-buffered saline (PBS). c. Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
III. Live-Cell Imaging
-
Microscope Setup: a. Use an inverted fluorescence microscope equipped with a temperature and CO2-controlled environmental chamber to maintain cell viability. b. Select the appropriate objective lens (e.g., 20x or 40x) for the desired magnification. c. Use a filter set appropriate for the fluorophore released from the this compound probe (Ex: ~328 nm, Em: ~350 nm).
-
Image Acquisition: a. Place the cell culture dish on the microscope stage and allow the temperature to equilibrate. b. Acquire baseline fluorescence images before significant probe cleavage occurs. c. Capture time-lapse images at regular intervals (e.g., every 5-15 minutes) to monitor the increase in fluorescence over time. d. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.
-
Controls: a. Unstimulated Cells: Image cells not treated with an MMP3-inducing agent to assess basal MMP3 activity. b. Inhibitor Control: Treat a subset of stimulated cells with a broad-spectrum MMP inhibitor (e.g., GM6001) or a specific MMP3 inhibitor to confirm that the observed fluorescence is due to MMP3 activity. c. Cell-Free Control: Image the this compound probe in cell-free medium to assess background fluorescence and probe stability.
IV. Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Quantification: a. Define regions of interest (ROIs) around individual cells or cell populations. b. Measure the mean fluorescence intensity within the ROIs for each time point. c. Subtract the background fluorescence from a cell-free region. d. Plot the change in fluorescence intensity over time to visualize the kinetics of MMP3 activity. e. Compare the rates of fluorescence increase between different experimental groups.
Experimental Workflow
The overall workflow for live-cell imaging of MMP3 activity with this compound is summarized in the following diagram.
Caption: A step-by-step workflow for the live-cell imaging experiment.
References
Troubleshooting & Optimization
Technical Support Center: DNP-PYAYWMR Fluorescence Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DNP-PYAYWMR fluorescence assay. The content is tailored for scientists and professionals in drug development engaged in experiments involving this specific assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound fluorescence assay?
The this compound fluorescence assay is a type of binding assay, likely functioning on the principles of fluorescence polarization (FP). In this setup, a fluorescently labeled peptide (PYAYWMR) is used as a tracer. The dinitrophenyl (DNP) group may be part of the tracer or a binding partner. The assay measures the change in fluorescence polarization when the tracer binds to a larger molecule, such as an antibody or a target protein. When the small, fluorescently labeled tracer is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule, its rotation slows significantly, leading to an increase in fluorescence polarization.
Q2: I am observing high background fluorescence. What are the potential causes and solutions?
High background fluorescence can obscure the specific signal from your assay. Several factors can contribute to this issue.[1][2][3][4]
Potential Causes & Solutions for High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excessive Tracer Concentration | Titrate the this compound tracer to the lowest concentration that provides a stable and detectable signal. |
| Contaminated Assay Buffer or Reagents | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Autofluorescence from Samples or Plates | Run a control with an unstained sample to measure intrinsic fluorescence.[3][5] Consider using black microplates with low fluorescence properties. |
| Non-Specific Binding of the Tracer | Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to minimize non-specific interactions.[2] |
| Light Leakage or Scratches on Plates | Inspect microplates for any physical damage. Ensure the plate reader's optics are clean and properly aligned. |
Q3: My fluorescence signal is weak or absent. How can I troubleshoot this?
A weak or non-existent signal can prevent accurate data collection. Here are common reasons and their remedies.[3][5][6][7]
Troubleshooting Low or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore. Ensure the correct filters and dichroic mirrors are in place.[6] |
| Fluorophore Photobleaching | Minimize the exposure of your reagents and assay plates to light. Use fresh reagents and consider using an anti-fade mounting medium if applicable for microscopy.[5][6] |
| Insufficient Reagent Concentration | Confirm the concentrations of your this compound tracer and binding partner. Perform a titration to find the optimal concentrations.[2] |
| Degraded Reagents | Ensure proper storage of all assay components, including the fluorescent tracer, according to the manufacturer's instructions. Aliquot reagents to avoid repeated freeze-thaw cycles.[6][7] |
| Incompatible Assay Components | Ensure that the buffer components do not interfere with the fluorescence of your tracer or the binding interaction. For example, some buffers can quench fluorescence. |
Q4: The results between my replicate wells are highly variable. What can I do to improve precision?
Inconsistent results across replicates can compromise the reliability of your data.
Improving Assay Precision
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. Use low-retention pipette tips and ensure proper pipetting technique to minimize errors in reagent dispensing. |
| Incomplete Mixing | Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles. |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid placing the plate near sources of heat or cold drafts. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Alternatively, fill the outer wells with buffer or water. |
| Protein Aggregation | Centrifuge protein solutions before use to remove any aggregates that could scatter light and affect readings. |
Experimental Protocols
Standard this compound Fluorescence Polarization Assay Protocol
-
Reagent Preparation:
-
Prepare a 2X stock solution of the this compound fluorescent tracer in assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a 2X stock solution of the binding partner (e.g., anti-DNP antibody or target protein) in assay buffer.
-
Prepare serial dilutions of any test compounds (inhibitors) at 2X the final desired concentration.
-
-
Assay Procedure:
-
Add 50 µL of the 2X binding partner solution to the appropriate wells of a black, low-binding microplate.
-
Add 50 µL of the 2X this compound tracer solution to all wells.
-
For competitive binding assays, pre-incubate the binding partner with the test compounds before adding the tracer.
-
Include control wells:
-
Blank: Assay buffer only.
-
Low Polarization Control: Tracer only.
-
High Polarization Control: Tracer and binding partner without any inhibitor.
-
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the fluorophore.
-
Subtract the background fluorescence from the blank wells.
-
Calculate the change in millipolarization (mP) units.
-
Visualizations
Experimental Workflow for this compound FP Assay
A schematic of the experimental workflow for a competitive this compound fluorescence polarization assay.
Troubleshooting Logic Flow
A decision tree for troubleshooting common issues in the this compound fluorescence assay.
References
- 1. pcrbio.com [pcrbio.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biotium.com [biotium.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Optimizing Dnp-PYAYWMR Concentration in MMP-3 Activity Assays
Welcome to the technical support center for the optimization of Dnp-PYAYWMR in enzyme activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this fluorogenic peptide substrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Matrix Metalloproteinase-3 (MMP-3) activity assays using the this compound substrate. The underlying principle of this assay is Förster Resonance Energy Transfer (FRET). The Dnp moiety quenches the fluorescence of the neighboring YWMR fluorophore. Upon cleavage of the peptide by active MMP-3, the quencher and fluorophore are separated, resulting in an increase in fluorescence.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal (Low Fluorescence) | 1. Inactive MMP-3: MMP-3 is often supplied as an inactive zymogen (pro-MMP-3) and requires activation. | 1. Activate pro-MMP-3: Treat the enzyme with an activating agent like 4-aminophenylmercuric acetate (APMA). A typical starting point is 1 mM APMA incubated with the enzyme for 2-4 hours at 37°C.[2] |
| 2. Incorrect Buffer Composition: MMP-3 activity is dependent on Zn²⁺ and Ca²⁺ ions and is pH-sensitive. | 2. Use an optimized assay buffer: A common buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, at a pH of 7.5. Ensure the presence of calcium ions, as they are essential for MMP activity. | |
| 3. Substrate Concentration Too Low: Insufficient this compound will result in a low signal. | 3. Optimize Substrate Concentration: Perform a substrate titration to determine the optimal concentration. A typical starting range for similar FRET substrates is 5-25 µM.[3][4] | |
| 4. Presence of Inhibitors: The sample may contain endogenous MMP inhibitors (e.g., TIMPs) or contaminating chelating agents (e.g., EDTA). | 4. Sample Preparation: If possible, purify the MMP-3 sample to remove inhibitors. Avoid using buffers containing EDTA or other metal chelators. | |
| High Background Signal (High Fluorescence in Controls) | 1. Substrate Degradation: this compound may be degraded by light or other proteases in the sample. | 1. Protect from Light: Store the this compound stock solution protected from light. Prepare working solutions fresh for each experiment. Include a "substrate only" control to assess degradation. |
| 2. Autofluorescence: Components in the sample or the assay plate itself may be fluorescent at the excitation/emission wavelengths. | 2. Use Appropriate Plates and Media: Use black, non-binding microplates to minimize background fluorescence. If working with cell-based assays, consider using phenol red-free media. | |
| 3. Substrate Concentration Too High (Inner Filter Effect): Excessively high substrate concentrations can lead to quenching of the fluorescence signal. | 3. Optimize Substrate Concentration: Titrate the this compound concentration to find a balance between a strong signal and low background. | |
| Inconsistent or Non-Reproducible Results | 1. Variable Enzyme Activity: Inconsistent activation of pro-MMP-3 or degradation of the active enzyme. | 1. Standardize Activation Protocol: Ensure consistent incubation times and temperatures for APMA activation. Keep the active enzyme on ice and use it promptly. |
| 2. Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or substrate. | 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare master mixes to minimize pipetting variability. | |
| 3. Temperature Fluctuations: MMP-3 activity is temperature-dependent. | 3. Maintain Consistent Temperature: Pre-incubate the plate and reagents at the desired reaction temperature (e.g., 37°C). Use a plate reader with temperature control. | |
| 4. Substrate Solubility Issues: this compound may not be fully soluble in the assay buffer. | 4. Ensure Complete Solubilization: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my assay?
A1: The optimal concentration should be determined experimentally by performing a substrate titration curve. A good starting range to test is between 5 µM and 25 µM.[3][4] The ideal concentration will be at or near the Michaelis-Menten constant (Km) for MMP-3, providing a balance between assay sensitivity and substrate cost, while avoiding the inner filter effect.
Q2: How do I activate the pro-MMP-3 enzyme?
A2: Pro-MMP-3 can be activated by treating it with 4-aminophenylmercuric acetate (APMA). A common protocol is to incubate the pro-enzyme with 1 mM APMA for 2-4 hours at 37°C in an appropriate buffer (e.g., 50 mM Tris, pH 7.5, 0.05% Triton-X-100, and 5 mM CaCl₂).[2] The optimal activation time may vary, so a time-course experiment (e.g., 1, 2, 4, and 6 hours) is recommended to determine the peak activation for your specific enzyme preparation.[5]
Q3: What are the recommended excitation and emission wavelengths for the this compound substrate?
A3: Upon cleavage, the YWMR fluorophore is typically excited at approximately 328 nm and the emission is measured at around 350 nm.[1] It is always recommended to confirm the optimal excitation and emission wavelengths using a spectrophotometer with your specific assay buffer and instrument.
Q4: Can I use this substrate to measure the activity of other MMPs?
A4: While this compound is reported to be a selective substrate for MMP-3, other MMPs may also cleave this peptide, albeit with lower efficiency.[1] To confirm the specificity in your system, it is advisable to test the substrate against other purified MMPs that may be present in your samples.
Q5: My sample contains a compound that is also fluorescent. How can I account for this?
A5: To correct for compound autofluorescence, you should include a control well containing the compound, assay buffer, and MMP-3, but without the this compound substrate. The fluorescence from this well should be subtracted from the corresponding experimental well.
Experimental Protocols
Protocol 1: Activation of Pro-MMP-3 with APMA
This protocol describes the chemical activation of the inactive zymogen form of MMP-3.
-
Prepare a 10 mM stock solution of APMA: Dissolve APMA in 0.1 M NaOH. Note: APMA is a hazardous substance and should be handled with appropriate safety precautions.
-
Dilute APMA to 1 mM: Just before use, dilute the 10 mM APMA stock solution 1:10 in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂).
-
Incubate with Pro-MMP-3: Mix the purified pro-MMP-3 with the 1 mM APMA solution. The final concentration of APMA should be around 1 mM.
-
Incubate: Incubate the mixture at 37°C. The optimal incubation time can range from 2 to 24 hours and should be determined empirically.[2][3][4]
-
Store Activated Enzyme: Keep the activated MMP-3 on ice and use it for the activity assay as soon as possible.
Protocol 2: MMP-3 Activity Assay using this compound
This protocol provides a general procedure for measuring MMP-3 activity in a 96-well plate format.
-
Prepare Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
-
Prepare this compound Substrate Stock: Dissolve this compound in DMSO to a stock concentration of 1-2 mM.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Plate Setup:
-
Test Wells: Add your sample containing activated MMP-3.
-
Negative Control (No Enzyme): Add assay buffer instead of the enzyme sample.
-
Positive Control (Optional): Add a known concentration of purified, active MMP-3.
-
Inhibitor Control (Optional): Add a known MMP-3 inhibitor (e.g., GM6001) to a test well.
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for kinetic assays) using a fluorescence plate reader with excitation at ~328 nm and emission at ~350 nm.[1] For endpoint assays, a single reading after a fixed incubation time (e.g., 60 minutes) can be taken.
-
Data Analysis: Calculate the rate of substrate cleavage by determining the change in fluorescence over time.
Visualizations
Experimental Workflow
Caption: Workflow for MMP-3 activity assay using this compound.
MMP-3 Signaling Pathway
Caption: Key signaling pathways regulating MMP-3 expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Improving signal-to-noise ratio in Dnp-PYAYWMR assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their DNP-PYAYWMR assays for improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is a this compound assay?
A this compound assay is a fluorometric method used to measure the enzymatic activity of Matrix Metalloproteinase-3 (MMP-3). It utilizes a specific peptide substrate, PYAYWMR, which is labeled with two key components: a fluorophore and a quencher (2,4-Dinitrophenol or DNP). In the intact peptide, the DNP molecule quenches the fluorescence of the nearby fluorophore through Förster Resonance Energy Transfer (FRET). When MMP-3 cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence signal that is directly proportional to the MMP-3 activity.[1][2][3]
Q2: What are the typical excitation and emission wavelengths for the this compound substrate?
The specific excitation and emission wavelengths can vary depending on the fluorophore paired with the DNP quencher. However, for the this compound substrate, a common configuration utilizes a fluorophore detectable at an excitation wavelength of approximately 328 nm and an emission wavelength of around 350 nm.[1] Another commonly used fluorophore in similar FRET-based MMP assays is 7-amino-4-carbamoylmethylcoumarin (ACC), which has an excitation maximum around 350 nm and an emission maximum around 450 nm after cleavage.[4] Always refer to the manufacturer's specifications for the particular substrate you are using.
Q3: What are the critical components of the assay buffer?
A typical assay buffer for MMP activity assays should maintain a physiological pH (usually around 7.5) and contain salts to maintain ionic strength. Crucially, it must also contain Ca²⁺ ions (e.g., 10 mM CaCl₂) as they are essential for the catalytic activity of MMPs. Zinc (Zn²⁺) is also a critical component of the MMP active site but is typically already part of the enzyme structure. Avoid using strong chelating agents like EDTA in the assay buffer, as they will inactivate the enzyme by removing these essential metal ions.
Q4: How should I prepare the MMP-3 enzyme for the assay?
MMPs are often produced as inactive zymogens (pro-MMPs) and require activation.[2][5] This can be achieved by treatment with agents like p-aminophenylmercuric acetate (APMA) or certain proteases like trypsin. It is critical to follow the manufacturer's protocol for enzyme activation and to ensure the activating agent is subsequently inhibited or diluted to prevent interference with the assay. Store the activated enzyme on ice and avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays and provides step-by-step solutions to improve your signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio and mask the true enzyme activity.
| Potential Cause | Troubleshooting Steps |
| Substrate Degradation | 1. Check Substrate Quality: Ensure the this compound substrate has been stored correctly (typically at -20°C, protected from light) and has not expired. 2. Prepare Fresh Substrate: Prepare fresh substrate dilutions for each experiment. 3. Minimize Light Exposure: Protect the substrate from light as much as possible during handling. |
| Autofluorescence from Samples or Compounds | 1. Run a "No Enzyme" Control: Include a control well containing the substrate and your test compound but no MMP-3 enzyme. High fluorescence in this well indicates compound autofluorescence. 2. Run a "No Substrate" Control: Include a control well with the enzyme and your test compound but no substrate to check for compound fluorescence at the assay wavelengths. 3. Spectral Scan: If your plate reader allows, perform a spectral scan of your test compounds to identify potential fluorescence overlap. |
| Contaminated Reagents or Microplates | 1. Use High-Quality Reagents: Ensure all buffer components and water are of high purity and free from fluorescent contaminants. 2. Use Appropriate Microplates: For fluorescence assays, use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk. |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with one of the key assay components or the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive MMP-3 Enzyme | 1. Verify Enzyme Activity: Test the enzyme with a known, potent substrate or a control experiment where high activity is expected. 2. Ensure Proper Activation: Review and optimize the enzyme activation protocol. Incomplete activation will result in low activity.[2][5] 3. Check for Inhibitors: Ensure your sample or buffer does not contain any known MMP inhibitors (e.g., EDTA, 1,10-phenanthroline). |
| Sub-optimal Assay Conditions | 1. Optimize Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that gives a linear response over the desired time course. 2. Optimize Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements. Perform a substrate titration to determine the optimal concentration. 3. Check pH and Temperature: Ensure the assay buffer pH is optimal for MMP-3 activity (typically around 7.5). Incubate the assay at the recommended temperature (e.g., 37°C).[7] |
| Incorrect Instrument Settings | 1. Verify Wavelengths: Double-check that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore in your substrate.[1][3] 2. Optimize Gain Settings: Adjust the gain or sensitivity settings on the plate reader to an optimal level where the signal is detectable without saturating the detector. |
Issue 3: Assay Variability and Poor Reproducibility
Inconsistent results can arise from a variety of factors related to pipetting, mixing, and timing.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for the assay. 2. Use Appropriate Pipetting Techniques: Use reverse pipetting for viscous solutions and ensure consistent pipetting technique across all wells. |
| Incomplete Mixing | 1. Ensure Thorough Mixing: Mix the contents of each well thoroughly after adding all components, for example, by gentle shaking on a plate shaker. Avoid introducing bubbles. |
| Timing Inconsistencies | 1. Use a Multichannel Pipette: For kinetic assays, use a multichannel pipette to add the enzyme or substrate to multiple wells simultaneously to ensure a consistent start time for the reaction. 2. Consistent Incubation Times: Ensure all wells are incubated for the same amount of time before reading the fluorescence. For kinetic assays, ensure the reading interval is consistent. |
Experimental Protocols & Methodologies
A generalized experimental workflow for a this compound assay is provided below. Specific volumes and concentrations should be optimized for your particular experimental setup.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution containing Tris-HCl (e.g., 50 mM, pH 7.5), NaCl (e.g., 150 mM), and CaCl₂ (e.g., 10 mM).
-
MMP-3 Enzyme: Reconstitute and activate the pro-MMP-3 enzyme according to the manufacturer's instructions. Dilute the activated enzyme to the desired working concentration in assay buffer immediately before use.
-
This compound Substrate: Reconstitute the lyophilized substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution to the final working concentration in assay buffer.
-
Test Compounds/Inhibitors: Prepare stock solutions of any test compounds or inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions as required.
2. Assay Procedure (96-well plate format):
-
Add assay components to the wells of a black, opaque-walled microplate in the following order:
-
Assay Buffer
-
Test Compound/Inhibitor or vehicle control
-
Activated MMP-3 Enzyme
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the enzyme and any inhibitors to interact.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the correct excitation and emission wavelengths and temperature.
-
Monitor the increase in fluorescence over time (kinetic assay) or read the fluorescence at a single endpoint after a fixed incubation period.
3. Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or "substrate only" controls) from all readings.
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity or endpoint fluorescence against the concentration of the test compound to determine IC₅₀ values for inhibitors or to assess enzyme activity under different conditions.
Visualizations
Diagram 1: this compound Assay Principle
Caption: Principle of the FRET-based this compound assay for MMP-3 activity.
Diagram 2: Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. abcam.com [abcam.com]
- 7. mdpi.com [mdpi.com]
Dnp-PYAYWMR assay artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges and artifacts associated with the Dnp-PYAYWMR assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a fluorescence-based method used to measure the activity of Matrix Metalloproteinase-3 (MMP3). The substrate, this compound, is a peptide that is specifically cleaved by active MMP3. This cleavage separates a dinitrophenyl (Dnp) quencher from a fluorescent tryptophan residue, resulting in an increase in fluorescence intensity. This allows for the quantification of MMP3 enzymatic activity.
Q2: What is the expected output of a successful this compound assay?
In a successful assay, you should observe a time-dependent increase in fluorescence intensity that is proportional to the concentration of active MMP3 enzyme. When screening for inhibitors, a decrease in the rate of fluorescence increase compared to a control without the inhibitor indicates successful inhibition of MMP3.
Q3: What are the appropriate excitation and emission wavelengths for the this compound assay?
The cleaved YWMR fluorophore is typically excited at approximately 328 nm and the emission is measured at around 350 nm[1]. However, it is always recommended to confirm the optimal wavelengths using your specific instrumentation and buffer conditions.
Q4: Why am I seeing high background fluorescence in my negative control wells?
High background fluorescence can be caused by several factors:
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Substrate Degradation: The this compound substrate may have degraded due to improper storage or handling, leading to a high initial fluorescence signal.
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Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent compounds.
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Autofluorescence of Test Compounds: When screening for inhibitors, the compounds themselves may be fluorescent at the assay wavelengths.
Q5: My fluorescence signal is very low, even with the enzyme. What could be the problem?
Low signal can stem from:
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Inactive Enzyme: The MMP3 enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.
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Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for MMP3 activity.
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Incorrect Wavelength Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths for the YWMR fluorophore.
-
Insufficient Substrate Concentration: The concentration of this compound may be too low to generate a detectable signal.
Troubleshooting Guide
This guide addresses common artifacts and provides step-by-step solutions to troubleshoot your this compound assay.
Problem 1: High Variability Between Replicate Wells
High variability can mask real effects and lead to unreliable data.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. |
| Well-to-Well Variation in Plate | Use high-quality, non-binding microplates. Evaluate different plate types to find one with low intrinsic fluorescence and good well-to-well consistency. |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in each well. Avoid introducing bubbles. |
| Temperature Gradients | Allow all reagents and the microplate to equilibrate to the assay temperature before starting the reaction. |
Problem 2: False Positives in an Inhibitor Screen
False positives are compounds that appear to inhibit MMP3 but do so through mechanisms unrelated to direct enzyme inhibition.
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Measure the fluorescence of the compound alone in the assay buffer at the assay wavelengths. If it is fluorescent, it may interfere with the assay readout. |
| Fluorescence Quenching | Some compounds can quench the fluorescence of the cleaved substrate, mimicking inhibition. This can be tested by adding the compound to a solution of pre-cleaved substrate. |
| Compound Aggregation | Compounds that form aggregates can sequester the enzyme or substrate, leading to an apparent decrease in activity. Visually inspect wells for precipitation. Test compound solubility in the assay buffer. |
| Light Scattering | Insoluble compounds can scatter light, which can interfere with fluorescence measurements. Centrifuge samples with insoluble compounds before reading the plate. |
Problem 3: Non-linear or Unexpected Reaction Kinetics
The rate of product formation should be linear over the initial phase of the reaction.
| Potential Cause | Troubleshooting Step |
| Substrate Depletion | If the reaction proceeds too quickly, the substrate may be depleted, leading to a plateau in the signal. Reduce the enzyme concentration or the reaction time. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions, leading to a decrease in reaction rate over time. Optimize buffer conditions (pH, ionic strength) or add stabilizing agents like BSA. |
| Photobleaching | Excessive exposure to excitation light can lead to photobleaching of the fluorophore. Minimize the exposure time during fluorescence readings. |
Experimental Protocols
A generalized protocol for a this compound assay is provided below. Note that concentrations and incubation times may need to be optimized for your specific experimental setup.
Materials:
-
Active MMP3 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test compounds (for inhibitor screening)
-
96- or 384-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare all reagents and allow them to equilibrate to the desired assay temperature (e.g., 37°C).
-
Add assay buffer to all wells.
-
For inhibitor screening, add the desired concentration of test compound or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the MMP3 enzyme to all wells except the no-enzyme control wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at the assay temperature to allow for enzyme-inhibitor binding.
-
Add the this compound substrate to all wells to start the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements.
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Record fluorescence intensity (Excitation: ~328 nm, Emission: ~350 nm) at regular intervals for a set period (e.g., 30-60 minutes).
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Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
Visualizations
.dot
Caption: Workflow of the this compound assay for MMP3 activity.
.dot
Caption: Mechanism of the this compound assay for MMP3 detection.
.dot
Caption: Troubleshooting flowchart for this compound assay artifacts.
References
Technical Support Center: MMP-3 Cleavage of Dnp-PYAYWMR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of the fluorescent peptide substrate Dnp-PYAYWMR by Matrix Metalloproteinase-3 (MMP-3), with a special focus on pH optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for MMP-3 activity?
A1: While many standard protocols for MMP assays suggest a neutral pH (around 7.0-7.5), published research indicates that MMP-3 (stromelysin-1) exhibits a uniquely sharp acidic catalytic optimum.[1] Studies have shown that MMP-3 is more effective at cleaving substrates at an acidic pH, for instance, being more effective at cleaving fibronectin at pH 5.5 compared to pH 7.5.[2]
Q2: Why do many commercial MMP-3 assay kits recommend a neutral pH in their protocols?
A2: Commercial assay kits are often designed to provide a general-purpose buffer that supports the activity of a broad range of MMPs, not just MMP-3. Most MMPs are functional at a neutral pH.[3] Additionally, these kits are developed for convenience and high-throughput screening, and a neutral pH buffer is often more stable and compatible with a wider range of compounds being tested as potential inhibitors. However, for experiments specifically focused on optimizing MMP-3 activity, considering an acidic buffer may be beneficial.
Q3: What is the mechanism of this compound cleavage by MMP-3?
A3: this compound is a Fluorescence Resonance Energy Transfer (FRET) peptide substrate. The dinitrophenyl (Dnp) group acts as a quencher for the fluorescence of the tryptophan (W) residue. In its intact state, the peptide's conformation keeps the Dnp and tryptophan in close proximity, resulting in low fluorescence. When MMP-3 cleaves the peptide bond between the tyrosine (Y) and alanine (A) residues, the Dnp-containing fragment is separated from the tryptophan-containing fragment. This separation eliminates the quenching effect, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Q4: How is pro-MMP-3 activated?
A4: MMP-3 is typically produced as an inactive zymogen (pro-MMP-3). Activation requires the disruption of the "cysteine switch," a coordination between a cysteine residue in the pro-domain and the zinc ion in the catalytic site. This can be achieved in vitro by treatment with organomercurial compounds like 4-aminophenylmercuric acetate (APMA) or by other proteases.[4] Low pH can also contribute to the activation of MMPs.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no MMP-3 activity detected | Suboptimal pH of the assay buffer. | While many kits provide a buffer at neutral pH, MMP-3 has a distinct acidic pH optimum.[1] Prepare buffers at various pH values between 5.0 and 7.5 to determine the optimal pH for your specific experimental conditions. |
| Inactive MMP-3 enzyme. | Ensure that the pro-MMP-3 has been properly activated. Follow the activation protocol carefully, typically involving incubation with APMA.[5] | |
| Incorrect substrate or enzyme concentration. | Titrate both the this compound substrate and the MMP-3 enzyme to find the optimal concentrations for a linear reaction rate. | |
| Presence of inhibitors in the sample. | If you are using biological samples, they may contain endogenous MMP inhibitors (TIMPs). Consider purification steps to remove inhibitors or use a higher concentration of MMP-3. | |
| High background fluorescence | Substrate degradation. | Protect the this compound substrate from light and repeated freeze-thaw cycles to prevent spontaneous degradation. Prepare fresh substrate solutions for each experiment. |
| Contaminated reagents or microplates. | Use high-quality, nuclease-free water and reagents. Ensure that the microplates are clean and suitable for fluorescence assays. | |
| Inconsistent results between experiments | Variability in enzyme activation. | The activation of pro-MMP-3 can be a critical variable. Ensure consistent incubation times and temperatures during the activation step. |
| Fluctuations in temperature. | MMP activity is temperature-dependent. Use a temperature-controlled plate reader or incubator to maintain a constant temperature throughout the assay. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents. |
Quantitative Data Summary
The optimal pH for MMP-3 activity can vary depending on the substrate. The following table summarizes findings on MMP-3 pH optima from the literature.
| Substrate | Optimal pH Range | Reference |
| General Catalysis | Acidic, pKa near 6.0 | [1] |
| Fibronectin | More effective at pH 5.5 than 7.5 | [2] |
| Cartilage Aggrecan | 5.3 - 5.5 | [6] |
Experimental Protocols
Detailed Methodology for MMP-3 Activity Assay
This protocol provides a general framework for determining MMP-3 activity using the this compound substrate. Optimization of specific parameters, particularly pH, is recommended.
1. Reagent Preparation:
-
Assay Buffer: Prepare a series of buffers (e.g., Tris-HCl or MES) at different pH values ranging from 5.0 to 8.0. A common starting buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5. For investigating the acidic optimum, a 50 mM MES buffer with the same salt concentrations can be used for pH values between 5.5 and 6.5.
-
MMP-3 Enzyme: Reconstitute lyophilized pro-MMP-3 in assay buffer to a stock concentration of 100 µg/mL.
-
APMA (4-aminophenylmercuric acetate): Prepare a 10 mM stock solution in DMSO.
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO.
2. Activation of pro-MMP-3:
-
Dilute the pro-MMP-3 stock solution with assay buffer.
-
Add APMA to a final concentration of 1 mM.
-
Incubate at 37°C for 1-3 hours. The optimal activation time should be determined empirically.
3. Enzyme Assay in a 96-well Plate:
-
Add 50 µL of assay buffer at the desired pH to each well.
-
Add 20 µL of the activated MMP-3 enzyme solution to the sample wells. For the negative control well, add 20 µL of assay buffer.
-
Add 10 µL of a test compound (inhibitor) or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of this compound substrate (diluted in assay buffer to the desired final concentration, typically 1-10 µM).
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~280 nm and emission at ~350 nm.
-
Record the fluorescence every 1-2 minutes for 30-60 minutes.
4. Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all other readings.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
To determine the effect of pH, plot the reaction rates against the different pH values of the assay buffer.
Visualizations
Caption: Workflow for determining the optimal pH for MMP-3 activity.
Caption: Troubleshooting decision tree for low MMP-3 activity.
References
- 1. A rationalization of the acidic pH dependence for stromelysin-1 (Matrix metalloproteinase-3) catalysis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Fibronectin Cleavage by MMP-1, -3, -13, and -14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
Reducing background fluorescence in Dnp-PYAYWMR experiments
Welcome to the technical support center for DNP-PYAYWMR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a peptide substrate commonly used in fluorescence-based assays to measure the activity of proteases, such as Matrix Metalloproteinase-3 (MMP-3). The peptide sequence, PYAYWMR, contains a tryptophan (W) residue, which is an intrinsic fluorophore. The 2,4-dinitrophenyl (DNP) group attached to the peptide acts as a quencher, suppressing the fluorescence of the tryptophan residue when the peptide is intact.[1][2] Upon cleavage of the peptide by a protease, the DNP quencher is separated from the tryptophan-containing fragment (YWMR), leading to an increase in fluorescence intensity. This change in fluorescence can be measured to quantify enzyme activity.
Q2: What is the primary cause of high background fluorescence in my this compound experiment?
High background fluorescence in this compound experiments can stem from several sources:
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Autofluorescence: Biological samples inherently contain molecules that fluoresce, such as NADH, flavins, and collagen.[3] This is a common issue when working with cell lysates or other complex biological mixtures.
-
Reagent Contamination: Buffers, solvents, or other assay components may be contaminated with fluorescent impurities. It is crucial to use high-purity reagents and clean labware.[4]
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Non-specific Binding: The this compound peptide may non-specifically bind to proteins or other molecules in the sample, leading to a change in the fluorescence signal that is not related to protease activity.[5]
-
Light Scatter: Particulate matter in the sample, such as cell debris or precipitated proteins, can scatter light and contribute to the background signal.[4]
-
Intrinsic Fluorescence of Test Compounds: When screening for inhibitors, the compounds themselves may be fluorescent, interfering with the assay signal.
Q3: How can I minimize autofluorescence from my biological samples?
To reduce autofluorescence, consider the following strategies:
-
Use Red-Shifted Fluorophores: While this compound relies on tryptophan's intrinsic fluorescence, for other assays, selecting fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum) can help avoid the blue-green autofluorescence typical of many biological molecules.[6]
-
Optimize Sample Preparation: If possible, purify the target enzyme to remove other autofluorescent components.
-
Background Subtraction: Always include control wells that contain all assay components except the enzyme or the substrate to measure and subtract the background fluorescence.
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to identifying and resolving the root causes of high background fluorescence in your this compound experiments.
Step 1: Identify the Source of the Background Signal
The first step in troubleshooting is to pinpoint the origin of the high background. This can be achieved by systematically testing different combinations of your assay components.
Experimental Workflow for Background Source Identification
Caption: Workflow to identify the source of background fluorescence.
Step 2: Implement Solutions Based on the Identified Source
Once you have an indication of the source of the high background, you can take targeted steps to address the issue.
| Problem Source | Recommended Actions |
| Contaminated Buffer or Plate | Use fresh, high-purity (e.g., HPLC-grade) water and reagents to prepare buffers.Filter-sterilize buffers.Use non-binding, black microplates designed for fluorescence assays to minimize background and well-to-well crosstalk.[4] |
| Impure or Degraded Substrate | Ensure the purity of the this compound peptide. Impurities may be fluorescent.Store the peptide stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. |
| Autofluorescent Enzyme Preparation | Further purify the enzyme to remove contaminating fluorescent proteins or molecules.If purification is not feasible, ensure accurate background subtraction using the "Buffer + Enzyme" control. |
| General High Background | Optimize Substrate Concentration: Use the lowest concentration of this compound that provides a robust signal-to-background ratio.Add a Detergent: Including a non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer can help reduce non-specific binding.Consider Quenching Agents: While DNP is already a quencher, in some contexts, other quenchers could be explored, though this is less common for internally quenched substrates. |
Experimental Protocols
Protocol: Fluorescence Polarization (FP) Assay for MMP-3 Activity using this compound
This protocol provides a general framework for measuring MMP-3 activity. It is essential to optimize the concentrations of the enzyme and substrate for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 25 mM Tris, pH 7.2, containing 150 mM NaCl.[7]
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent like DMSO and store it in aliquots at -20°C.
-
MMP-3 Stock Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay will need to be optimized.
2. Assay Procedure:
-
Prepare a dilution series of your test compounds (inhibitors) in the assay buffer.
-
In a black, non-binding 384-well plate, add the following to the appropriate wells:
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): Assay buffer and MMP-3.
-
Test wells: Diluted test compounds and MMP-3.
-
-
Initiate the reaction by adding the this compound substrate to all wells. The final concentration should be below the Km of the enzyme for the substrate to ensure the reaction rate is proportional to the enzyme concentration.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
Measure the fluorescence polarization on a plate reader with excitation and emission wavelengths appropriate for tryptophan (e.g., excitation ~280 nm, emission ~350 nm). The exact filter set should be optimized for your instrument.
3. Data Analysis:
-
Subtract the average fluorescence polarization of the blank wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the control wells.
-
Plot the percent inhibition versus the compound concentration to determine the IC50 value.
Signaling Pathway and Experimental Logic
The underlying principle of the this compound assay is a change in the physical properties of the fluorescent molecule upon enzymatic cleavage, which is detected by fluorescence polarization.
Caption: this compound assay principle.
Quantitative Data Summary
| Strategy | Parameter Optimized | Expected Impact on S/B Ratio | Reference |
| Use Red-Shifted Dyes | Fluorophore Choice | Significant Increase | [6] |
| Optimize Reagent Purity | Buffer and Reagent Quality | Moderate to Significant Increase | [4] |
| Employ Non-Binding Plates | Assay Plate Material | Moderate Increase | [4] |
| Add Non-ionic Detergent | Buffer Composition | Moderate Increase | [8] |
| Optimize Substrate Concentration | Assay Condition | Moderate Increase | [4] |
Note: The actual improvement in the S/B ratio will depend on the specific experimental conditions.
References
- 1. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: DNP-PYAYWMR Fluorogenic Substrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the DNP-PYAYWMR fluorogenic substrate. The primary focus is on addressing issues related to photobleaching and signal stability during experimental use.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, with a focus on unexpected fluorescence signal loss or instability, which may be attributed to photobleaching of the cleaved fluorescent product (YWMR).
| Problem | Possible Cause | Suggested Solution |
| Rapid decrease in fluorescence signal after initial increase. | Photobleaching of the cleaved YWMR peptide. The fluorescent tryptophan and tyrosine residues in the YWMR fragment are susceptible to photodegradation upon prolonged or high-intensity light exposure.[1] | 1. Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[1][2] Neutral density filters can be employed to attenuate the light source.[3][4] 2. Minimize Exposure Time: Limit the duration of light exposure for each measurement.[1][2] For kinetic assays, use the shortest exposure time that accurately captures the signal. 3. Use Antifade Reagents: For endpoint assays involving fixed samples or for in vitro assays where compatible, consider adding an antifade reagent to the buffer.[1][5] Common antifade agents include ProLong™ Gold, VECTASHIELD®, and 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][5] 4. Optimize Filter Sets: Ensure that the excitation and emission filters are appropriate for the tryptophan/tyrosine fluorescence of the YWMR fragment (Ex/Em ≈ 280/350 nm) to maximize signal detection and minimize exposure to unnecessary wavelengths. |
| Low overall fluorescence signal despite expected enzyme activity. | 1. Sub-optimal buffer conditions: pH, temperature, or co-factors may not be optimal for the enzyme, leading to low cleavage of the this compound substrate. 2. Photobleaching occurring faster than signal generation: The rate of photobleaching of the newly generated YWMR may be significant relative to the rate of its production. | 1. Verify Assay Conditions: Confirm that the buffer composition, pH, and temperature are optimal for the enzyme being assayed (e.g., MMP3). 2. Create a Photobleaching Control: Measure the fluorescence decay of a known concentration of the cleaved YWMR peptide (or a similar tryptophan-containing peptide) under your experimental illumination conditions. This will help quantify the rate of photobleaching.[4] 3. Minimize Oxygen Levels: For in vitro assays, deoxygenating the buffer can reduce the formation of reactive oxygen species that cause photobleaching.[1][6] This can be achieved by bubbling nitrogen or argon through the solution. However, ensure this is compatible with your enzyme's activity. |
| High background fluorescence. | Autofluorescence from sample components or media. Biological samples and some buffer components can have intrinsic fluorescence at the excitation/emission wavelengths of tryptophan. | 1. Use a "No Enzyme" Control: Prepare a control well or sample without the enzyme to measure the background fluorescence from the uncleaved substrate and the buffer. Subtract this background from your experimental measurements. 2. Select Appropriate Assay Plates: Use black microplates designed for fluorescence assays to minimize background from the plate itself. 3. Consider Spectral Unmixing: If your imaging system supports it, spectral unmixing can help differentiate the specific signal of YWMR from the broader autofluorescence background. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic peptide substrate. The 2,4-dinitrophenyl (DNP) group acts as a quencher, suppressing the intrinsic fluorescence of the tyrosine (Y) and tryptophan (W) residues in the peptide.[7][8][9] When an enzyme, such as Matrix Metalloproteinase-3 (MMP3), cleaves the peptide bond between the alanine (A) and tyrosine (Y) residues, the fluorescent YWMR fragment is released from the proximity of the DNP quencher.[10] This results in an increase in fluorescence intensity, which can be measured to quantify enzyme activity.[10]
Q2: What are the optimal excitation and emission wavelengths for the cleaved YWMR product?
A2: The fluorescence of the YWMR peptide is primarily due to the tryptophan residue. The optimal excitation wavelength is around 280 nm, and the emission maximum is typically around 350 nm.[10]
Q3: What is photobleaching and why is it a concern for my assay?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[6] In the context of the this compound substrate, photobleaching affects the cleaved, fluorescent YWMR fragment. This can lead to a decrease in the measured fluorescence signal over time, which might be misinterpreted as a decrease in enzyme activity or lead to an underestimation of the reaction rate.[1] High-intensity light and prolonged exposure increase the rate of photobleaching.[1]
Q4: Can I use antifade reagents in my live-cell imaging experiment with this substrate?
A4: While some antifade reagents are available for live-cell imaging, such as VectaCell™ Trolox and ProLong™ Live Antifade Reagent, their compatibility with your specific cells and the enzyme of interest must be verified.[3] Antifade agents for fixed cells, like those in many mounting media, are often toxic to live cells.[3] It is crucial to test for any effects of the antifade reagent on cell viability and enzyme activity in a control experiment.
Q5: How can I create a control to measure the rate of photobleaching in my experiment?
A5: To create a photobleaching control, you need a solution of the fluorescent product, YWMR. If this peptide is not available, a tryptophan-containing peptide with similar fluorescence properties can be used.
-
Prepare a sample with a known concentration of the fluorescent peptide in your assay buffer.
-
Expose this sample to the same illumination conditions (light intensity, exposure duration, and frequency) as your actual experiment.
-
Measure the decrease in fluorescence intensity over time.
-
This data can be used to generate a photobleaching curve, which can help you correct your experimental data for signal loss due to photobleaching.[4]
Q6: Are there alternatives to reducing light intensity that can minimize photobleaching?
A6: Yes. Besides reducing light intensity and exposure time, you can:
-
Increase the camera/detector gain or sensitivity: This allows you to use a lower excitation intensity while still achieving a good signal.
-
Use more efficient optics: High numerical aperture objectives collect more light, allowing for lower excitation energy.
-
For microscopy, consider advanced techniques: Techniques like multiphoton excitation can sometimes reduce photobleaching in the focal plane.[1]
Experimental Protocols
Protocol 1: General Method for Minimizing Photobleaching in a Microplate-Based Assay
-
Instrument Setup:
-
Set the excitation and emission wavelengths on the plate reader to ~280 nm and ~350 nm, respectively.
-
Use the lowest lamp power setting that provides a sufficient signal-to-noise ratio. This should be determined empirically using a positive control.
-
If available, use a neutral density filter to further reduce illumination intensity.[3]
-
Set the measurement parameters to the shortest possible read time per well.
-
-
Assay Preparation:
-
Prepare all reagents and samples in a light-protected environment (e.g., by covering tubes and plates with aluminum foil).
-
Use black, opaque microplates to reduce well-to-well crosstalk and background.
-
Prepare a "no enzyme" control and a "no substrate" control to determine background fluorescence.
-
-
Data Acquisition:
-
For kinetic assays, choose the longest possible interval between reads that still allows for accurate determination of the reaction rate. Avoid continuous illumination.
-
For endpoint assays, take a single reading at the desired time point. Avoid exposing the plate to the excitation light before the final reading.
-
Keep the plate covered and protected from ambient light when not being read.
-
Protocol 2: Preparation and Use of an Antifade Reagent (DABCO) for In Vitro Assays
Disclaimer: The compatibility of any antifade reagent with your specific enzyme and assay conditions should be validated before use.
-
Preparation of DABCO Stock Solution (100x):
-
Weigh out 250 mg of 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Dissolve in 10 mL of your assay buffer.
-
Store the stock solution at 4°C, protected from light.
-
-
Use in Assay:
-
Add the 100x DABCO stock solution to your final reaction mixture to achieve a 1x final concentration (e.g., add 1 µL of 100x stock to a 100 µL final reaction volume).
-
Include a control experiment without DABCO to ensure it does not inhibit your enzyme of interest.
-
Proceed with your fluorescence measurements as described in Protocol 1.
-
Visualizations
Caption: Workflow for a this compound enzymatic assay.
Caption: Troubleshooting logic for signal loss issues.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. biocompare.com [biocompare.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 6. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptanova.de [peptanova.de]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refinement of Dnp-PYAYWMR-based MMP3 Inhibitor Screening
Welcome to the technical support center for the refinement of Dnp-PYAYWMR-based Matrix Metalloproteinase-3 (MMP3) inhibitor screening assays. This guide is designed to assist researchers, scientists, and drug development professionals in successfully performing these experiments and troubleshooting any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound-based MMP3 inhibitor screening assay?
A1: This assay utilizes a peptide substrate, this compound, which is specifically targeted and cleaved by MMP3. The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). When MMP3 cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence.[1][2] The presence of an MMP3 inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. The intensity of the fluorescence is therefore directly proportional to the MMP3 activity.[1]
Q2: What are the recommended excitation and emission wavelengths for the this compound substrate?
A2: The recommended excitation wavelength for the fluorophore released from this compound is approximately 328 nm, and the emission wavelength is approximately 350 nm.[3] Another similar substrate using an MCA fluorophore with a Dnp quencher uses an excitation of 325 nm and emission of 393 nm.[1][2][4] It is always recommended to confirm the optimal wavelengths with your specific instrumentation.
Q3: How should the this compound substrate be stored?
A3: The this compound peptide substrate should be stored at -20°C and protected from light.[1] It is advisable to aliquot the substrate upon receipt to avoid repeated freeze-thaw cycles.
Q4: What type of microplates are recommended for this assay?
A4: To minimize background fluorescence and light scattering, it is highly recommended to use black, opaque-walled microplates for fluorescence-based assays.
Q5: How is the pro-MMP3 enzyme activated for use in the assay?
A5: The MMP3 enzyme is often supplied as an inactive pro-enzyme (pro-MMP3) which requires activation. This is typically achieved by incubation with a chemical activator like p-aminophenylmercuric acetate (APMA) or by enzymatic cleavage with serine proteases such as plasmin or chymotrypsin.[1]
Experimental Protocols
Detailed Methodology for MMP3 Inhibitor Screening using this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Active MMP3 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., a known MMP3 inhibitor)
-
Black, opaque-walled 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring to room temperature before use.
-
Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired working concentration.
-
Dilute the active MMP3 enzyme in ice-cold Assay Buffer to the desired concentration. Keep the enzyme on ice.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a black microplate, add the following to each well:
-
Blank (no enzyme): Assay Buffer and this compound substrate.
-
Negative Control (no inhibitor): Active MMP3 enzyme, Assay Buffer, and this compound substrate.
-
Positive Control: Active MMP3 enzyme, positive control inhibitor, and this compound substrate.
-
Test Compound: Active MMP3 enzyme, test compound, and this compound substrate.
-
-
It is recommended to pre-incubate the enzyme with the inhibitors for a set period (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~328 nm and emission at ~350 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of MMP3 inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Compound / Fluorescence of Negative Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Data Presentation
Table 1: Typical Reagent Concentrations for MMP3 Inhibitor Screening
| Reagent | Typical Final Concentration | Notes |
| Active MMP3 Enzyme | 1 - 10 nM | The optimal concentration should be determined experimentally to ensure the reaction is in the linear range. |
| This compound Substrate | 5 - 20 µM | The concentration should ideally be at or below the Kₘ value for the enzyme. |
| Test Compound | Varies | A wide range of concentrations should be tested to determine the IC₅₀. |
| Positive Control | Varies | Use a known MMP3 inhibitor at a concentration that gives significant inhibition. |
Table 2: Example IC₅₀ Values for Known MMP Inhibitors (for illustrative purposes)
| Inhibitor | Target MMP | Reported IC₅₀ (nM) | Reference Compound Class |
| NNGH | MMP3 | ~10 - 50 | Broad-spectrum hydroxamate |
| Batimastat (BB-94) | MMPs (including MMP3) | ~1 - 20 | Broad-spectrum hydroxamate |
| Marimastat (BB-2516) | MMPs (including MMP3) | ~5 - 50 | Broad-spectrum hydroxamate |
Note: The IC₅₀ values presented are illustrative and can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and buffer composition.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Contaminated Assay Buffer or reagents. | Use high-purity water and reagents. Filter-sterilize the buffer. |
| Autofluorescence of test compounds. | Screen compounds for autofluorescence at the assay wavelengths before testing for inhibition.[5] | |
| Light leakage into the microplate wells. | Ensure the plate is properly sealed and protected from light during incubation and reading. | |
| Low Fluorescence Signal or No Enzyme Activity | Inactive MMP3 enzyme. | Ensure proper storage and handling of the enzyme. Verify enzyme activity with a positive control. Activate pro-MMP3 if necessary. |
| Degraded this compound substrate. | Store the substrate properly at -20°C, protected from light. Avoid multiple freeze-thaw cycles. | |
| Incorrect buffer components. | Ensure the assay buffer contains the necessary cofactors for MMP3 activity, such as Ca²⁺ and Zn²⁺. | |
| Incorrect wavelength settings on the plate reader. | Verify the excitation and emission wavelengths are correctly set for the fluorophore.[4] | |
| High Variability Between Replicate Wells | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations across the plate. | Ensure the plate is incubated at a uniform temperature. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment. | |
| False Positives (Apparent Inhibition) | Quenching of fluorescence by the test compound. | Test for compound-induced quenching by measuring fluorescence in the absence of the enzyme.[6] |
| Precipitation of the test compound. | Check the solubility of the compounds in the assay buffer. | |
| False Negatives (Lack of Inhibition) | Inactive inhibitor. | Verify the integrity and concentration of the inhibitor stock solution. |
| Insufficient pre-incubation time. | Increase the pre-incubation time of the enzyme and inhibitor to allow for binding. |
Visualizations
Caption: MMP3 Activation Signaling Pathway
Caption: Experimental Workflow for MMP3 Inhibitor Screening
References
- 1. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 2. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Evaluation of an imaging platform during the development of a FRET protease assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating MMP3 Activity: A Comparative Analysis of Dnp-PYAYWMR and Alternative Substrates
For researchers in drug development and related scientific fields, accurate validation of Matrix Metalloproteinase-3 (MMP3) activity is critical. This guide provides an objective comparison of the widely used fluorogenic substrate, Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-NH2 (Dnp-PYAYWMR), with alternative methods. Experimental data is presented to support the comparison, enabling informed decisions for assay selection.
Introduction to MMP3 and its Activity Assays
Matrix Metalloproteinase-3 (MMP3), also known as stromelysin-1, is a key enzyme involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis. Consequently, the reliable measurement of MMP3 activity is paramount for both basic research and the development of therapeutic inhibitors.
The most common methods for determining MMP3 activity rely on the cleavage of a specific substrate. This guide will focus on the comparison of a popular FRET-based substrate, this compound, with other fluorogenic and non-fluorogenic techniques.
Comparison of Fluorogenic Substrates for MMP3 Activity
Fluorogenic assays utilizing Förster Resonance Energy Transfer (FRET) peptides are a popular choice for quantifying MMP3 activity due to their sensitivity and continuous monitoring capabilities. These peptides contain a fluorophore and a quencher group. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by MMP3, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
This compound is a FRET peptide substrate where the 2,4-dinitrophenyl (Dnp) group acts as the quencher for the tryptophan (Trp) fluorophore. While widely used, it is important to compare its performance against other available substrates.
Quantitative Comparison of Kinetic Parameters
The efficiency of an enzyme's cleavage of a substrate is best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme. The following table summarizes the kinetic parameters of MMP3 for this compound (referred to as NFF-2 in some literature) and other specifically designed fluorogenic substrates.[1]
| Substrate | Sequence | kcat/Km (M⁻¹s⁻¹) for MMP3 | Notes |
| This compound (NFF-2) | Dnp-Pro-Tyr-Ala -Tyr-Trp-Met-Arg-NH₂ | 59,400 | Shows good activity with MMP3 but also significant cleavage by MMP2 and MMP9.[1] |
| NFF-1 | Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe -Gly-Leu-Lys(Dnp)-Gly | ~11,000 | Hydrolyzed equally well by MMP3 and MMP2.[1] |
| NFF-3 | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg -Lys(Dnp)-NH₂ | 218,000 | Rapidly hydrolyzed by MMP3 with very slow hydrolysis by MMP9 and no significant hydrolysis by MMP1 and MMP2, making it a more selective substrate.[1] |
Mca: (7-methoxycoumarin-4-yl)acetyl Dnp: 2,4-dinitrophenyl Nva: norvaline The cleavage site is indicated in bold.
As the data indicates, while this compound is a viable substrate for MMP3, NFF-3 offers significantly higher catalytic efficiency and greater selectivity.
Alternative Methods for Validating MMP3 Activity
Beyond fluorogenic peptide substrates, other techniques are available to assess MMP3 activity. These methods offer different advantages and may be more suitable for specific experimental contexts.
Zymography
Zymography is a powerful technique for detecting and characterizing MMPs based on their enzymatic activity in a polyacrylamide gel containing a substrate, typically gelatin or casein.
Principle: Samples are run on a non-reducing SDS-PAGE gel co-polymerized with a protein substrate. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the MMPs digest the substrate in their vicinity. Staining the gel with Coomassie Blue reveals areas of enzymatic activity as clear bands against a blue background.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA-based methods can be used to quantify the amount of MMP3 protein present in a sample. While this does not directly measure enzymatic activity, it can be a valuable complementary technique. Some ELISA kits are designed to specifically capture and detect the active form of the enzyme.
Principle: A capture antibody specific for MMP3 is coated onto the wells of a microplate. The sample is added, and any MMP3 present binds to the antibody. A second, detection antibody (often biotinylated) is then added, followed by an enzyme-conjugate (e.g., streptavidin-HRP). Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the amount of MMP3 in the sample.
Experimental Protocols
Fluorogenic MMP3 Activity Assay using a FRET Peptide Substrate
This protocol provides a general framework for a fluorogenic MMP3 activity assay. Specific conditions may need to be optimized for different enzymes and substrates.
Materials:
-
Recombinant active MMP3
-
FRET peptide substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorometer capable of excitation and emission at the appropriate wavelengths for the chosen substrate (e.g., Ex/Em = 280/350 nm for Dnp-Trp pair)
-
96-well black microplate
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate to the desired final concentration in Assay Buffer.
-
Prepare a dilution series of recombinant active MMP3 in Assay Buffer.
-
Add a fixed volume of the substrate solution to each well of the 96-well plate.
-
Initiate the reaction by adding a volume of the MMP3 dilution series to the wells. Include a no-enzyme control.
-
Immediately place the plate in the fluorometer and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the MMP3 activity.
Gelatin Zymography for MMP Detection
This protocol is adapted for the detection of gelatinases like MMP2 and MMP9 but can be modified for other MMPs by using different substrates in the gel.
Materials:
-
Polyacrylamide gel solution containing gelatin (e.g., 1 mg/mL)
-
Non-reducing sample buffer
-
SDS-PAGE running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Blue staining solution
-
Destaining solution
Procedure:
-
Prepare cell lysates or conditioned media in non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and wash it in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatinolytic activity.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Principle of a FRET-based MMP3 activity assay.
Caption: General workflow for a fluorogenic MMP3 activity assay.
Caption: Comparison of different methods for validating MMP3 activity.
Conclusion
The validation of MMP3 activity is a critical step in many areas of biomedical research. While the FRET substrate this compound is a commonly used tool for this purpose, a careful consideration of its performance characteristics in comparison to other available methods is warranted. For researchers requiring high sensitivity and selectivity, alternative fluorogenic substrates such as NFF-3 may be more appropriate. Furthermore, non-fluorogenic methods like zymography and ELISA provide valuable alternative or complementary approaches for a comprehensive analysis of MMP3. The choice of assay should be guided by the specific experimental needs, including the required sensitivity, selectivity, and the nature of the biological sample.
References
A Comparative Analysis of Dnp-PYAYWMR and Gelatin Zymography for Matrix Metalloproteinase Activity Assessment
For researchers, scientists, and drug development professionals, the accurate measurement of matrix metalloproteinase (MMP) activity is crucial for understanding physiological and pathological processes. This guide provides a comprehensive comparison of two widely used methods: the fluorogenic peptide substrate Dnp-PYAYWMR and the classic gelatin zymography technique.
This comparison delves into the principles, performance, and protocols of each method, supported by available data to aid in the selection of the most appropriate assay for specific research needs.
At a Glance: Key Differences
| Feature | This compound (FRET Assay) | Gelatin Zymography |
| Principle | Fluorescence Resonance Energy Transfer (FRET) | In-gel substrate degradation |
| Primary Targets | Selective for MMP-3 | Primarily MMP-2 and MMP-9 (gelatinases) |
| Quantification | Quantitative (continuous kinetic measurement) | Semi-quantitative (endpoint densitometry) |
| Format | Microplate-based, high-throughput | Gel-based, lower-throughput |
| Sensitivity | High, dependent on substrate kinetics | High, can detect picogram levels[1] |
| Specificity | Dependent on peptide sequence | Based on substrate (gelatin) preference and molecular weight |
| Information Provided | Overall enzymatic activity in a sample | Activity of specific MMPs at distinct molecular weights (pro- and active forms) |
| Throughput | High | Low to medium |
| Time to Result | Rapid (minutes to hours) | Longer (typically >24 hours) |
Performance Characteristics
This compound: A Quantitative Approach for MMP-3 Activity
The this compound substrate utilizes the principle of Fluorescence Resonance Energy Transfer (FRET) for the real-time, quantitative measurement of MMP activity.[2] This peptide is designed to be selectively cleaved by MMP-3.[3][4] In its intact form, the fluorescence of a tryptophan residue is quenched by a 2,4-dinitrophenyl (Dnp) group.[5] Upon cleavage by an active MMP, the quencher is separated from the fluorophore, resulting in a measurable increase in fluorescence.[3][4]
Quantitative Data:
| Parameter | This compound |
| Excitation Wavelength | ~328 nm[3][4] |
| Emission Wavelength | ~350 nm[3][4] |
| Linear Range | Dependent on enzyme and substrate concentration |
| Limit of Detection | Dependent on instrumentation and assay conditions |
| Kinetic Parameters (kcat/KM) | Data for specific MMPs is limited in publicly available literature. However, FRET substrates for MMPs generally have kcat/KM values ranging from 1x10^4 to 6x10^5 M⁻¹s⁻¹.[6] |
The primary advantage of the this compound assay is its capacity for high-throughput screening and quantitative kinetic analysis.[2][7] However, its specificity is determined by the peptide sequence and may be susceptible to cleavage by other proteases, necessitating the use of specific MMP inhibitors for validation.
Gelatin Zymography: A Versatile Tool for Gelatinase Profiling
Gelatin zymography is a well-established and highly sensitive technique for the detection of gelatin-degrading enzymes, primarily MMP-2 and MMP-9.[1][8][9] This method involves the separation of proteins by SDS-PAGE on a gel containing copolymerized gelatin.[8] Following electrophoresis, the enzymes are renatured and incubated, during which active MMPs digest the gelatin. Subsequent staining of the gel reveals areas of enzymatic activity as clear bands against a stained background.[10]
Quantitative Data:
| Parameter | Gelatin Zymography |
| Linear Range | 10- to 20-fold range of enzyme concentration[1] |
| Limit of Detection | Picogram levels (e.g., 10-120 pg for MMP-2)[1] |
| Precision | Can be influenced by multiple experimental steps |
A key strength of gelatin zymography is its ability to provide information on the molecular weight of the active proteases, allowing for the distinction between the pro- (inactive) and active forms of MMPs.[8] While inherently semi-quantitative, densitometric analysis of the cleared bands can provide a relative quantification of MMP activity.[10][11] However, this method is generally lower in throughput and more time-consuming than FRET assays.[7] It is also important to note that the SDS in the loading buffer can activate pro-MMPs, which may not reflect the true in-vivo activity.[12]
Experimental Methodologies
This compound FRET Assay Protocol
This protocol provides a general framework for a fluorometric MMP-3 assay using a FRET peptide substrate like this compound.
Materials:
-
This compound substrate
-
Recombinant active MMP-3 (for standard curve)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5)
-
Black 96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration in assay buffer. Prepare a dilution series of recombinant active MMP-3 in assay buffer for the standard curve.
-
Sample Preparation: Prepare biological samples (e.g., cell culture supernatant, tissue lysates) in assay buffer. If necessary, activate latent MMPs using p-aminophenylmercuric acetate (APMA).
-
Assay: To each well of the black microplate, add the sample or MMP-3 standard.
-
Initiate Reaction: Add the this compound substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation (~328 nm) and emission (~350 nm) wavelengths.[3][4]
-
Data Analysis: Record the fluorescence intensity over time. The initial rate of the reaction (V₀) is proportional to the MMP activity. For endpoint assays, measure fluorescence at a fixed time point. Construct a standard curve using the recombinant MMP-3 and determine the MMP activity in the samples.
Gelatin Zymography Protocol
This protocol outlines the key steps for performing gelatin zymography.
Materials:
-
Polyacrylamide gel casting reagents
-
Gelatin (porcine or bovine skin)
-
Sample buffer (non-reducing)
-
Electrophoresis apparatus
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)[6]
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Gel Preparation: Prepare a polyacrylamide gel (typically 7.5-10%) containing 1 mg/mL gelatin.[6]
-
Sample Preparation: Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load samples and a molecular weight marker onto the gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.[6]
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.[13]
-
Incubation: Incubate the gel in developing buffer at 37°C overnight to allow for gelatin digestion.[11][13]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible against a blue background.[1]
-
Analysis: Image the gel and perform densitometric analysis of the cleared bands to quantify relative MMP activity.[11][13]
Visualizing the Workflows
Conclusion: Selecting the Right Tool for the Job
The choice between the this compound FRET assay and gelatin zymography depends on the specific research question and experimental requirements.
Choose this compound when:
-
Quantitative data on MMP-3 activity is required.
-
High-throughput screening of samples or inhibitors is necessary.
-
Real-time kinetic analysis is desired.
Choose gelatin zymography when:
-
The primary targets are MMP-2 and MMP-9 .
-
It is important to distinguish between pro- and active forms of the enzymes.
-
A highly sensitive, albeit semi-quantitative , assessment of gelatinase activity is sufficient.
-
Information on the molecular weight of the active proteases is needed.
For a comprehensive understanding of MMP activity, these two methods can be used in a complementary manner. For instance, zymography can be used to identify the presence and activation state of specific MMPs, while a FRET-based assay with a substrate like this compound can provide precise quantification of the activity of a specific MMP.
References
- 1. Gelatin zymography protocol | Abcam [abcam.com]
- 2. Comparison of Metalloproteinase Protein and Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zymography: Unveiling Matrix Metalloproteinase Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Comparative Guide to the Cross-Reactivity of Dnp-PYAYWMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorogenic peptide substrate Dnp-PYAYWMR, focusing on its cross-reactivity with various matrix metalloproteinases (MMPs). The information herein is intended to assist researchers in designing experiments and interpreting data related to MMP activity.
Overview of this compound
This compound is a synthetic peptide substrate designed to be a selective target for Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1.[1][2] The peptide incorporates a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, and a tryptophan (W) residue that serves as a fluorophore. The principle of its use in enzymatic assays is based on fluorescence resonance energy transfer (FRET). In its intact form, the Dnp group quenches the fluorescence of the tryptophan. Upon cleavage of the peptide by an active MMP, the quencher and fluorophore are separated, leading to an increase in fluorescence that can be monitored in real-time.[1][3]
Data Presentation: Cross-Reactivity of this compound
| MMP Family Member | Cleavage Activity | Quantitative Data (kcat/Km) | Reference |
| MMP-3 (Stromelysin-1) | Primary Target | Data not specified in reviewed literature | [1][2] |
| MMP-1 (Collagenase-1) | Reported to be minimal/none | Not Available | [4] |
| MMP-2 (Gelatinase-A) | Reported to be minimal/none | Not Available | [4] |
| MMP-7 (Matrilysin) | Not specified | Not Available | |
| MMP-8 (Collagenase-2) | Not specified | Not Available | |
| MMP-9 (Gelatinase-B) | Reported to be minimal/none | Not Available | [4] |
| MMP-13 (Collagenase-3) | Not specified | Not Available |
Note: The lack of specific kinetic data (kcat/Km) for this compound across various MMPs in the reviewed literature highlights a knowledge gap. Researchers are encouraged to perform their own kinetic analyses to determine the precise selectivity of this substrate within their experimental systems.
Experimental Protocols
Below is a detailed methodology for a typical enzymatic assay to assess the activity of MMPs using the this compound substrate. This protocol can be adapted to evaluate the cross-reactivity of this compound with other MMPs.
Objective: To determine the rate of cleavage of this compound by a specific MMP.
Materials:
-
This compound substrate
-
Recombinant active MMPs (e.g., MMP-3, MMP-1, MMP-2, MMP-9, etc.)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
Inhibitor Control (optional): A broad-spectrum MMP inhibitor (e.g., EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solution to the desired final concentration in the Assay Buffer.
-
Prepare stock solutions of the recombinant active MMPs in Assay Buffer. The optimal concentration of each MMP should be determined empirically.
-
-
Assay Setup:
-
Add 50 µL of the this compound working solution to each well of the 96-well microplate.
-
For the experimental wells, add 50 µL of the respective MMP solution.
-
For the negative control wells, add 50 µL of Assay Buffer.
-
For the inhibitor control wells (optional), pre-incubate the MMP solution with the inhibitor for 15-30 minutes at room temperature before adding it to the substrate.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (typically 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.
-
The excitation and emission wavelengths for the tryptophan fluorophore are typically around 280 nm and 350-360 nm, respectively.[1][2]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from the experimental wells.
-
Plot the fluorescence intensity versus time for each MMP.
-
The initial velocity (V₀) of the reaction can be determined from the linear portion of the curve.
-
To determine the kinetic parameters (Km and kcat), the assay should be performed with varying concentrations of the this compound substrate.
-
Mandatory Visualization
The following diagrams illustrate the cleavage mechanism of this compound and a typical experimental workflow for assessing its cross-reactivity.
Caption: Cleavage of this compound by MMP-3.
Caption: Experimental workflow for MMP cross-reactivity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MMP-3 Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dnp-PYAYWMR: A Fluorescent Probe Demonstrating Marked Specificity for MMP3 over MMP9
The substrate Dnp-PYAYWMR is a FRET (Förster Resonance Energy Transfer) peptide. In its intact form, the fluorescence of the tryptophan (W) residue is quenched by the dinitrophenyl (Dnp) group. Upon enzymatic cleavage of the peptide backbone by an active MMP, the quencher is separated from the fluorophore, resulting in a measurable increase in fluorescence. This principle allows for the real-time monitoring of enzyme activity.
Comparative Performance: A Look at Substrate Selectivity
While a comprehensive table of kinetic parameters (Km, kcat, and kcat/Km) for the cleavage of this compound by both MMP3 and MMP9 is not available in the public domain, product literature and substrate catalogs consistently identify this compound as a selective substrate for MMP3. Conversely, other Dnp-containing peptide substrates, such as Dnp-PLGMWSR, are marketed for the detection of MMP2 and MMP9 activity, suggesting that the peptide sequence PYAYWMR is specifically recognized and cleaved by the active site of MMP3.
This selectivity is crucial for researchers aiming to dissect the specific roles of MMP3 in complex biological systems without the confounding activity of other MMPs, such as MMP9.
Experimental Protocol: A General Framework for Comparative Analysis
While a specific protocol for the direct comparison of MMP3 and MMP9 activity on this compound is not detailed in available literature, a general experimental workflow can be established based on standard MMP activity assays. This protocol would enable researchers to empirically determine the substrate specificity.
Key Experimental Steps:
-
Enzyme Activation: Procure recombinant human MMP3 and MMP9. Activate the pro-enzymes according to the manufacturer's instructions. This typically involves incubation with an activating agent like APMA (4-aminophenylmercuric acetate).
-
Substrate Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the substrate in an appropriate assay buffer to the desired final concentrations.
-
Kinetic Assay:
-
In a 96-well microplate, add the activated MMP3 and MMP9 to separate wells.
-
Initiate the reaction by adding a range of this compound concentrations to the wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths suitable for tryptophan (approximately 280 nm and 350 nm, respectively).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: Km (Michaelis constant) and Vmax (maximum velocity).
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency (kcat/Km) can then be calculated for both MMP3 and MMP9, providing a quantitative measure of substrate preference.
-
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams are provided.
A Comparative Guide to the Reproducibility of Dnp-PYAYWMR-Based MMP-3 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Matrix Metalloproteinase-3 (MMP-3) activity assays, with a focus on the reproducibility of the popular Förster Resonance Energy Transfer (FRET)-based assay utilizing the Dnp-PYAYWMR substrate. We will delve into the performance characteristics of this assay in comparison to alternative methods, supported by available data and detailed experimental protocols. This objective analysis aims to equip researchers with the necessary information to select the most suitable MMP-3 assay for their specific research needs.
Introduction to MMP-3 and its Measurement
Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a key enzyme involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis. Accurate and reproducible measurement of MMP-3 activity is therefore crucial for both basic research and the development of therapeutic inhibitors.
One of the most common methods for determining MMP-3 activity is through the use of FRET-based assays. These assays employ a peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by MMP-3, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. The this compound peptide is a substrate designed for selective cleavage by MMP-3.
Comparison of MMP-3 Assay Performance
The selection of an appropriate MMP-3 assay depends on several factors, including sensitivity, specificity, throughput, and, critically, reproducibility. Below is a summary of the performance characteristics of the this compound-based FRET assay compared to a common alternative, the Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | This compound-Based FRET Assay | MMP-3 ELISA | Fluorometric Activity Assay (Non-Dnp-PYAYWMR) |
| Principle | Measures enzyme activity | Measures total protein concentration (active and inactive) | Measures enzyme activity |
| Intra-Assay CV (%) | Data not consistently reported for this specific substrate. Typically <10% for FRET assays. | < 6.1% - <10%[1] | 2.0% - 4.0% |
| Inter-Assay CV (%) | Data not consistently reported for this specific substrate. Typically <15% for FRET assays. | 4% - <12%[1] | 7.5% - 7.7% |
| Sensitivity | High, dependent on substrate kinetics | 0.0005 ng/mL - 300 pg/mL[1] | High, often sub-nanogram detection |
| Assay Time | ~1-2 hours[2] | ~3.5 - 4.5 hours[1] | ~1 hour |
| Sample Type | Purified enzyme, cell lysates, conditioned media | Serum, plasma, cell culture supernatants, urine[1] | Cell culture supernatants, plasma, serum, urine |
| Measures | Enzymatic activity | Total MMP-3 protein | Enzymatic activity |
Experimental Protocols
This compound-Based MMP-3 FRET Assay Protocol
This protocol provides a general workflow for measuring MMP-3 activity using the this compound substrate. Specific concentrations and incubation times may require optimization depending on the enzyme source and activity.
Materials:
-
Recombinant human MMP-3 (active form)
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 350 nm)[2]
Procedure:
-
Prepare MMP-3 Standard Curve:
-
Perform serial dilutions of the active MMP-3 in assay buffer to generate a standard curve (e.g., 0-100 ng/mL).
-
-
Sample Preparation:
-
Dilute samples (e.g., cell lysates, conditioned media) in assay buffer.
-
-
Assay Reaction:
-
Add 50 µL of standard or sample to each well of the 96-well plate.
-
Prepare the this compound substrate solution in assay buffer at the desired final concentration.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at Ex/Em = 328/350 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (assay buffer + substrate) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the MMP-3 activity in the samples by interpolating their fluorescence values from the standard curve.
-
MMP-3 ELISA Protocol (General)
This protocol outlines the general steps for a sandwich ELISA to measure total MMP-3 protein.
Materials:
-
MMP-3 ELISA kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Reagents and Standards:
-
Reconstitute and dilute standards and reagents as per the kit manufacturer's instructions.
-
-
Add Samples and Standards:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).
-
-
Washing:
-
Aspirate the contents of the wells and wash several times with the provided wash buffer.
-
-
Add Detection Antibody:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate as directed (e.g., 1 hour at room temperature).
-
-
Washing:
-
Repeat the washing step.
-
-
Add Streptavidin-HRP:
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate as directed (e.g., 30 minutes at room temperature).
-
-
Washing:
-
Repeat the washing step.
-
-
Add Substrate:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for the recommended time (e.g., 15-30 minutes).
-
-
Stop Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the MMP-3 concentration in the samples from the standard curve.
-
Visualizing MMP-3 Signaling and Assay Workflow
To further aid in the understanding of MMP-3's biological context and the practical application of the FRET-based assay, the following diagrams are provided.
Caption: Simplified MMP-3 signaling pathway.
Caption: this compound-based MMP-3 assay workflow.
Conclusion
The this compound-based FRET assay is a valuable tool for the specific and sensitive measurement of MMP-3 activity. While direct, comprehensive reproducibility data for this particular substrate is not consistently published, the general performance of FRET-based assays and other commercially available fluorometric MMP-3 activity kits suggests good to excellent reproducibility.
The choice between a FRET-based activity assay and an ELISA depends on the specific research question. If the goal is to measure the functional activity of the enzyme, a FRET assay is the method of choice. If the objective is to quantify the total amount of MMP-3 protein, irrespective of its activity state, then an ELISA is more appropriate.
Researchers should carefully consider the performance characteristics outlined in this guide and, where possible, perform in-house validation to ensure the chosen assay meets the specific requirements for reproducibility and sensitivity for their intended application.
References
Confirmation of MMP3 inhibition with Dnp-PYAYWMR data
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methodologies for confirming the inhibition of Matrix Metalloproteinase-3 (MMP-3), with a focus on the use of the fluorogenic substrate Dnp-PYAYWMR. This guide will delve into the experimental protocols, present comparative data for alternative inhibitors, and visualize the underlying scientific principles and workflows.
Understanding MMP-3 Inhibition Assays
Matrix Metalloproteinase-3 (MMP-3), or stromelysin-1, is a key enzyme involved in the degradation of the extracellular matrix. Its dysregulation is implicated in various diseases, including arthritis, cancer, and cardiovascular disorders, making it a significant therapeutic target.
Confirmation of MMP-3 inhibition is typically achieved through in vitro enzyme assays. A common method involves a fluorogenic substrate that is cleaved by active MMP-3, releasing a fluorescent signal. The presence of an inhibitor will reduce the rate of cleavage, leading to a decrease in fluorescence.
The peptide this compound (Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-NH₂) is a specific fluorogenic substrate for MMP-3. In its intact form, the fluorescence of the tryptophan residue is quenched by the dinitrophenyl (Dnp) group. Upon cleavage by MMP-3 between the tyrosine and tryptophan residues, the quenching is relieved, resulting in a measurable increase in fluorescence.
Comparative Analysis of MMP-3 Inhibitors
While this compound is a tool to measure MMP-3 activity, several compounds are known to directly inhibit the enzyme. Below is a comparison of common MMP-3 inhibitors. It is important to note that the IC₅₀ values presented were determined using various fluorogenic substrates, and thus provide an indirect comparison.
| Inhibitor | Type | Mechanism of Action | Reported IC₅₀ for MMP-3 |
| NNGH | Broad-spectrum MMP inhibitor | Zinc chelator | 4 nM |
| GM6001 (Ilomastat) | Broad-spectrum MMP inhibitor | Zinc chelator | 0.5 nM |
| UK-356618 | Selective MMP-3 inhibitor | Not specified | 6 nM |
| N-TIMP2 | Endogenous inhibitor (protein) | Binds to the catalytic site | Sub-nanomolar to low nanomolar range |
Experimental Protocol: MMP-3 Inhibition Assay Using this compound
This protocol outlines a typical fluorescence-based assay to screen for MMP-3 inhibitors using the this compound substrate.
Materials:
-
Active human recombinant MMP-3 enzyme
-
This compound fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Test inhibitor compounds
-
Reference inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the active MMP-3 enzyme to the desired working concentration in cold assay buffer.
-
Prepare serial dilutions of the test and reference inhibitors in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): MMP-3 enzyme and assay buffer.
-
Test Inhibitor: MMP-3 enzyme and the desired concentration of the test inhibitor.
-
Reference Inhibitor: MMP-3 enzyme and the desired concentration of the reference inhibitor.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add the this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 350 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for MMP-3 inhibition assay.
Caption: Principle of the MMP-3 fluorogenic inhibition assay.
Validating Novel MMP-3 Inhibitor Efficacy: A Comparative Guide to DNP-PYAYWMR
For researchers, scientists, and drug development professionals, the robust validation of new Matrix Metalloproteinase-3 (MMP-3) inhibitors is a critical step in the therapeutic development pipeline. This guide provides a comprehensive comparison of the fluorogenic substrate DNP-PYAYWMR with alternative methods for assessing MMP-3 inhibitor efficacy, supported by experimental data and detailed protocols.
The substrate this compound is a valuable tool for high-throughput screening and kinetic analysis of MMP-3 inhibitors. Its mechanism is based on Fluorescence Resonance Energy Transfer (FRET), providing a sensitive and continuous measure of enzymatic activity.
Principle of this compound-based MMP-3 Inhibition Assay
This compound is a peptide substrate containing a fluorophore, tryptophan (Trp), and a quencher, 2,4-dinitrophenyl (DNP). In its intact state, the close proximity of the DNP group to the tryptophan residue quenches the latter's fluorescence. Upon cleavage of the peptide by active MMP-3, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the MMP-3 activity. Potential inhibitors are evaluated by their ability to reduce this rate of fluorescence increase.
Performance Comparison: this compound vs. Alternative Methods
The selection of an appropriate assay for validating MMP-3 inhibitors depends on various factors, including the specific research question, required throughput, and the nature of the inhibitor. While FRET-based assays using substrates like this compound are excellent for kinetic studies and high-throughput screening, other methods such as ELISA and Zymography offer different advantages.
| Parameter | This compound (FRET Assay) | ELISA (Enzyme-Linked Immunosorbent Assay) | Gelatin Zymography |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Immuno-detection of MMP-3 protein | Proteolytic degradation of a substrate in a gel |
| Measures | Enzyme activity (kinetic) | Total enzyme concentration (active and inactive) | Enzyme activity (semi-quantitative) |
| Sensitivity | High | High (e.g., 0.0005 - 0.1 ng/mL)[1][2][3] | Moderate |
| Dynamic Range | Narrower, dependent on substrate concentration | Wide (e.g., 0.06 - 10 ng/mL)[1][2][4] | Limited |
| Throughput | High (microplate format) | Medium to High | Low |
| Kinetic Data (Km, kcat) | Yes | No | No |
| Advantages | Real-time monitoring, suitable for inhibitor kinetics | Measures total protein level, good for expression studies | Visualizes different MMP forms (pro, active, complexed) |
| Disadvantages | Can be influenced by fluorescent compounds | Does not distinguish between active and inactive MMP-3 | Semi-quantitative, laborious |
Experimental Protocols
This compound-Based MMP-3 Inhibitor Screening Assay
This protocol outlines the general steps for determining the inhibitory potential of a compound against MMP-3 using the this compound substrate.
Materials:
-
Active human recombinant MMP-3
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm[5]
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the active MMP-3 and the substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of the test inhibitor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Active MMP-3 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the this compound substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
Visualizing Key Processes
To further clarify the underlying mechanisms and workflows, the following diagrams are provided.
Caption: MMP-3 signaling pathway.
Caption: MMP-3 inhibitor assay workflow.
Caption: this compound FRET mechanism.
References
- 1. Human MMP3 ELISA Kit (BMS2014-3) - Invitrogen [thermofisher.com]
- 2. Human MMP-3(Matrix Metalloproteinase 3) ELISA Kit - Elabscience® [elabscience.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Human Total MMP-3 ELISA - Quantikine DMP300: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Dnp-PYAYWMR versus Commercial MMP-3 Assay Kits
For researchers, scientists, and drug development professionals navigating the landscape of matrix metalloproteinase-3 (MMP-3) activity assays, selecting the optimal tool is paramount for generating robust and reliable data. This guide provides an objective comparison of the fluorogenic substrate Dnp-PYAYWMR against commercially available MMP-3 assay kits, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Performance Metrics
To facilitate a clear comparison, the following table summarizes the key performance indicators for this compound and popular commercial MMP-3 assay kits.
| Feature | This compound | Commercial Kit A (Mca-based) | Commercial Kit B (FRET-based) |
| Substrate Type | FRET Peptide | FRET Peptide | FRET Peptide |
| Fluorophore | Tryptophan/YWMR | Mca (7-Methoxycoumarin) | TF2 (Tide Fluor™ 2) |
| Quencher | Dnp (2,4-Dinitrophenyl) | Dnp (2,4-Dinitrophenyl) | TQ2 (Tide Quencher™ 2) |
| Excitation (Ex) / Emission (Em) (nm) | ~328 / ~350[1] | ~325 / ~393 | ~490 / ~525 |
| Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Data not readily available | 218,000 | Not explicitly provided by manufacturer |
| Sensitivity (Limit of Detection) | To be determined empirically | < 50 µU | Not explicitly provided by manufacturer |
| Specificity | Reported to be selective for MMP-3 | High selectivity for MMP-3 | Claimed high selectivity for MMP-3 |
*It is important to note that the catalytic efficiency (kcat/Km) for this compound is not widely reported in the literature and would need to be determined experimentally. The sensitivity of commercial kits is often reported in relative fluorescence units or micro-units of activity, which can vary between laboratories and instruments.
The Underlying Principle: FRET-Based Detection
Both this compound and the compared commercial kits operate on the principle of Förster Resonance Energy Transfer (FRET). In the intact substrate, the fluorescence of the donor fluorophore is suppressed by the proximity of a quencher molecule. Upon cleavage of the peptide backbone by active MMP-3, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Caption: Enzymatic cleavage of the FRET substrate by MMP-3.
Experimental Protocols
Below are detailed methodologies for performing an MMP-3 activity assay. The protocol for this compound is a generalized procedure and may require optimization.
MMP-3 Activity Assay Using this compound
Materials:
-
Recombinant active MMP-3
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired working concentrations.
-
Dilute the recombinant active MMP-3 in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted MMP-3 enzyme to the sample wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the this compound working solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~350 nm.
-
For kinetic assays, record readings every 1-2 minutes for a period of 30-60 minutes. For endpoint assays, incubate the plate at 37°C for a defined period (e.g., 60 minutes) before a final reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from the sample readings.
-
For kinetic assays, determine the reaction rate (Vmax) from the linear portion of the fluorescence versus time curve.
-
General Protocol for Commercial MMP-3 Assay Kits
Commercial kits provide optimized reagents and detailed protocols. The following is a generalized workflow based on common FRET-based kits.
Caption: Standard workflow for a commercial MMP-3 assay.
Key Steps in Commercial Kit Protocols:
-
Reagent Preparation: Dissolving lyophilized substrates and standards as per the manufacturer's instructions.
-
Pro-MMP-3 Activation: Many kits include a step to activate the pro-enzyme form of MMP-3, often using APMA (4-aminophenylmercuric acetate).
-
Standard Curve Generation: A fluorescent standard is often provided to allow for the quantification of MMP-3 activity.
-
Assay and Measurement: Similar to the this compound protocol, the reaction is initiated by adding the substrate, and fluorescence is measured over time.
Discussion and Recommendations
This compound:
-
Advantages: As a standalone substrate, this compound offers flexibility in assay design and can be more cost-effective for large-scale screening campaigns. Its reported selectivity for MMP-3 makes it a valuable tool for specific applications.
-
Considerations: The lack of readily available, standardized performance data such as kcat/Km and LOD necessitates in-house validation and optimization. The excitation and emission wavelengths fall within the near-UV range, which may be susceptible to interference from autofluorescent compounds in biological samples.
Commercial MMP-3 Kits:
-
Advantages: These kits provide a convenient, all-in-one solution with pre-optimized buffers and protocols, saving significant development time. The use of fluorophores with longer excitation and emission wavelengths (e.g., TF2/TQ2 pair) can reduce background fluorescence and improve signal-to-noise ratios.
-
Considerations: Commercial kits can be more expensive, particularly for high-throughput applications. The proprietary nature of some substrates and buffers may limit customization of the assay.
The choice between this compound and a commercial MMP-3 assay kit will depend on the specific needs of the researcher. For those requiring a high degree of flexibility and cost-effectiveness, and who have the resources for assay development and validation, this compound is a strong candidate. For researchers prioritizing convenience, speed, and reduced background interference, a well-validated commercial kit is likely the more suitable option. Regardless of the choice, it is crucial to carefully validate the assay performance within the specific experimental context to ensure the generation of accurate and reproducible results.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dnp-PYAYWMR
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Dnp-PYAYWMR, a peptide conjugated with 2,4-dinitrophenol (DNP). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The DNP moiety is classified as a hazardous material, demanding rigorous handling and disposal protocols.
I. Understanding the Hazards
This compound's hazardous nature stems from its 2,4-dinitrophenol (DNP) component. DNP is a yellow crystalline solid that is acutely toxic, flammable, and poses a significant explosion risk when dry, heated, or subjected to friction or shock.[1] It is crucial to handle all this compound waste as hazardous chemical waste.
Key Hazard Information:
| Hazard | Description |
| Acute Toxicity | DNP is highly toxic if ingested, inhaled, or absorbed through the skin.[1] |
| Flammability | DNP is a flammable solid.[1] |
| Explosivity | Dry DNP can be explosive.[1] |
| Environmental | DNP is very toxic to aquatic life. |
II. Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following minimum PPE:
-
Eye Protection: Splash goggles are mandatory.
-
Hand Protection: Double-gloving with nitrile gloves is required. Gloves must be changed immediately upon contamination.
-
Body Protection: A lab coat, long pants, and closed-toed shoes are essential.
All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
III. Step-by-Step Disposal Procedures
The following procedures are mandatory for the disposal of this compound and associated contaminated materials. These steps are designed to mitigate risks and ensure regulatory compliance.
A. Solid Waste (e.g., unused peptide, contaminated vials, pipette tips, gloves)
-
Segregation: At the point of generation, segregate all this compound solid waste from non-hazardous laboratory waste.
-
Containerization:
-
Place all dry solid waste into a dedicated, clearly labeled hazardous waste container.
-
The container must have a liner.[1]
-
The container must be kept closed except when adding waste.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and "2,4-Dinitrophenol"
-
The specific hazard pictograms: Toxic, Flammable, Environmentally Hazardous.
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area must be secure and away from heat, sparks, or open flames.
-
B. Liquid Waste (e.g., solutions containing this compound)
-
Segregation: Collect all aqueous and organic solvent waste containing this compound separately. Do not mix with other waste streams.
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
Do not fill the container to more than 90% capacity to allow for expansion.[2]
-
Keep the container securely closed when not in use.
-
-
Labeling:
-
Label the container with a "Hazardous Waste" label as described for solid waste.
-
Indicate the solvent system (e.g., "Aqueous solution with this compound" or "Organic solvent with this compound").
-
-
Storage:
-
Store the liquid waste container in secondary containment to prevent spills.
-
Store in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.
-
C. Decontamination of Glassware and Surfaces
-
Rinsing: Rinse contaminated glassware and surfaces with an appropriate solvent (e.g., ethanol, acetone) to remove residual this compound.
-
Rinsate Collection: Collect all rinsate as hazardous liquid waste and dispose of it according to the procedures outlined in section B.
-
Washing: After the initial solvent rinse, wash glassware with soap and water.
IV. Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
-
Secure: Prevent entry to the spill area.
-
Do not attempt to clean up a this compound spill unless you are trained and equipped to do so.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
V. Final Disposal
All this compound hazardous waste must be disposed of through your institution's licensed hazardous waste contractor.[2][3] Do not dispose of this material down the drain or in the regular trash. High-temperature incineration is the recommended final disposal method for DNP-containing waste.
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical relationships in emergency response procedures.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
